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  • Product: 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride
  • CAS: 1803584-81-7

Core Science & Biosynthesis

Foundational

Architecting Therapeutics: A Technical Whitepaper on the Structural and Synthetic Utility of CAS 1803584-81-7

Executive Summary & Strategic Relevance In the landscape of small-molecule drug discovery, the quinolin-2(1H)-one scaffold is recognized as a "privileged structure," frequently deployed in the design of highly selective...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Relevance

In the landscape of small-molecule drug discovery, the quinolin-2(1H)-one scaffold is recognized as a "privileged structure," frequently deployed in the design of highly selective kinase inhibitors (such as GSK-3β and CDK5) and GPCR modulators[1][2]. CAS 1803584-81-7 , chemically designated as 3-(Aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride, represents a highly functionalized, synthesis-ready building block. By pre-installing critical pharmacophoric elements—specifically a locked lactam core and a reactive primary amine—this molecule bypasses complex early-stage synthesis, accelerating the hit-to-lead optimization phase for medicinal chemists.

Molecular Architecture and Physicochemical Profiling

Understanding the exact physicochemical nature of CAS 1803584-81-7 is paramount for assay design, solubility predictions, and synthetic planning[3].

Quantitative Data Summary

Table 1: Physicochemical Properties of CAS 1803584-81-7

PropertyValue
CAS Registry Number 1803584-81-7
Chemical Name 3-(Aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride
Molecular Formula C11H13ClN2O
Molecular Weight 224.68 g/mol
Free Base Monoisotopic Mass 188.095 Da
Salt Form Hydrochloride (HCl)

Causality in Salt Selection: Why is this building block supplied commercially as an HCl salt rather than a free base? Primary aliphatic amines are highly susceptible to atmospheric oxidation and can react with ambient CO2​ to form inactive carbamates. The hydrochloride salt protonates the amine, rendering it non-nucleophilic during storage, thereby exponentially increasing its shelf-life. Furthermore, the salt form enhances aqueous solubility, which is critical for biological screening assays and biphasic synthetic methodologies.

Pharmacophore Rationale: The N-Methylated Quinolinone Core

The structural logic of CAS 1803584-81-7 is defined by three distinct domains, each serving a specific mechanistic purpose in drug-target interactions:

  • The Aromatic System: Capable of robust π−π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp) in target protein binding pockets.

  • The Lactam Motif (N-Methylated): Unsubstituted quinolin-2-ones exist in a tautomeric equilibrium with 2-hydroxyquinolines. The N-methylation in CAS 1803584-81-7 explicitly locks the molecule in the lactam form. This is a critical design choice, as it ensures the carbonyl oxygen acts exclusively as a predictable, directional hydrogen-bond acceptor—a feature essential for binding the hinge region of kinases like GSK-3β[2].

  • The 3-Aminomethyl Vector: Acts as the primary attachment point for combinatorial library generation, projecting outward from the core to access solvent-exposed regions or secondary binding pockets.

G Core Quinolin-2(1H)-one Core (Scaffold Base) Lactam Lactam Carbonyl (Obligate H-Bond Acceptor) Core->Lactam NMethyl N-Methyl Group (Prevents Tautomerization) Core->NMethyl Amine 3-Aminomethyl HCl (Synthetic Handle) Core->Amine Aromatic Aromatic Ring (Pi-Pi Stacking) Core->Aromatic

Caption: Logical relationship of pharmacophore features in CAS 1803584-81-7.

Synthetic Methodologies: Self-Validating Amide Coupling Protocol

To utilize CAS 1803584-81-7 in drug discovery, the most common transformation is amide bond formation. Because the amine is protected as an HCl salt, in situ free-basing is required prior to nucleophilic attack.

Workflow A CAS 1803584-81-7 (HCl Salt) B Neutralization (DIPEA, 3.0 eq) A->B Step 1 C Free Amine Intermediate B->C F Target Quinolinone Amide C->F Coupling D Activation (HATU, 1.2 eq) D->F E Carboxylic Acid (1.1 eq) E->D Activation

Caption: Experimental workflow for the amide coupling of CAS 1803584-81-7.

Step-by-Step Methodology: HATU-Mediated Amide Coupling

Objective: Synthesize a target amide library using CAS 1803584-81-7. Reagent Causality: HATU is selected over traditional EDC/HOBt due to its superior kinetics and ability to suppress epimerization in sterically hindered substrates. N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile during the activation phase.

  • Preparation of the Active Ester: In an oven-dried vial under an inert N2​ atmosphere, dissolve the target carboxylic acid (1.1 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at room temperature for 15 minutes. Logic: This pre-activation step ensures the formation of the highly reactive OAt-ester before introducing the amine, minimizing side reactions such as guanidinylation of the amine by HATU.

  • In Situ Free-Basing: In a separate vial, suspend CAS 1803584-81-7 (1.0 equiv) in anhydrous DMF. Add DIPEA (1.5 equiv). Logic: The HCl salt requires exactly 1.0 equiv of base for neutralization; the extra 0.5 equiv ensures a slightly basic environment to maintain the nucleophilicity of the liberated 3-aminomethyl group.

  • Coupling: Transfer the free-based amine solution dropwise to the activated acid mixture. Stir at room temperature for 2–4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The protocol is self-validating: the disappearance of the m/z 189 [M+H]+ peak (corresponding to the free base of CAS 1803584-81-7) and the appearance of the target product mass definitively confirms conversion. If unreacted amine persists, add an additional 0.2 equiv of HATU-activated acid.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na2​SO4​ , filter, and concentrate in vacuo.

Safety, Handling, and Regulatory Compliance

Handling CAS 1803584-81-7 requires strict adherence to standard laboratory safety protocols due to its specific hazard classifications[4][5].

Table 2: GHS Hazard Classifications for CAS 1803584-81-7

Hazard ClassCategoryHazard CodeDescription
Acute Toxicity 4H302+H312+H332Harmful if swallowed, in contact with skin, or inhaled.
Skin Irritation 2H315Causes skin irritation.
Eye Irritation 2AH319Causes serious eye irritation.
STOT SE 3H336May cause drowsiness or dizziness (Single Exposure).

Handling Logic: The presence of the hydrochloride salt significantly reduces the volatility of the compound compared to its free base, effectively mitigating inhalation risks under standard conditions. However, due to its STOT SE 3 classification, all transfers and reactions must be conducted in a certified fume hood, utilizing nitrile gloves and safety goggles to prevent dermal and ocular exposure[5].

References

  • NextSDS. "3-(aminomethyl)-1-methyl-1,2-dihydroquinolin-2-one hydrochloride — Chemical Substance Information and GHS Hazards." NextSDS Chemical Compliance Database. URL: [Link]

  • Salem, M., et al. "Discovery of novel quinolin-2-one derivatives as potential GSK-3β inhibitors for treatment of Alzheimer's disease: Pharmacophore-based design, preliminary SAR, in vitro and in vivo biological evaluation." Bioorganic Chemistry, 2024. PMID: 38569322. URL:[Link]

Sources

Exploratory

crystallographic structure of 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride

An In-depth Technical Guide to the Synthesis, Crystallization, and Structural Analysis of 3-(aminomethyl)-1-methylquinolin-2(1H)-one Hydrochloride This guide provides a comprehensive technical overview for researchers, s...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Crystallization, and Structural Analysis of 3-(aminomethyl)-1-methylquinolin-2(1H)-one Hydrochloride

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, crystallization, and crystallographic analysis of 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride. This document is structured to provide not only procedural steps but also the underlying scientific rationale to ensure robust and reproducible results.

Introduction: The Significance of Quinolinone Scaffolds

Quinolin-2(1H)-one derivatives are a privileged scaffold in medicinal chemistry and materials science. These bicyclic heterocyclic compounds are present in numerous natural products and synthetic molecules exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties[1]. The substitution pattern on the quinolinone core dictates its pharmacological profile. The introduction of an aminomethyl group at the C3 position, as in the title compound, can significantly influence its interaction with biological targets, often through the formation of key hydrogen bonds.

The hydrochloride salt form is frequently employed in drug development to enhance the solubility and bioavailability of parent compounds[2][3]. Understanding the three-dimensional structure of 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride at an atomic level through single-crystal X-ray diffraction is paramount for elucidating its structure-activity relationship (SAR), guiding further molecular design, and for solid-state characterization in pharmaceutical development[4].

While a specific, publicly available crystal structure for 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride has not been reported in the Cambridge Structural Database (CSD) as of the writing of this guide, this document provides a robust, literature-derived pathway to its synthesis, crystallization, and subsequent structural elucidation[5][6].

Synthesis and Purification

The synthesis of 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride can be approached through a multi-step sequence, leveraging established methodologies for the construction of the quinolinone core and subsequent functionalization. The proposed synthetic route is outlined below, with each step grounded in established chemical transformations.

Experimental Protocol: Synthesis

Step 1: Synthesis of 3-(Chloromethyl)-1-methylquinolin-2(1H)-one

A plausible precursor for the target molecule is 3-(chloromethyl)-1-methylquinolin-2(1H)-one[7]. This intermediate can be synthesized from commercially available starting materials.

Step 2: Amination of 3-(Chloromethyl)-1-methylquinolin-2(1H)-one

The chloromethyl intermediate is then converted to the corresponding aminomethyl derivative. A variety of amination procedures can be employed, with the Gabriel synthesis being a classic and effective method to avoid over-alkylation.

  • Phthalimide Salt Formation: In a flame-dried round-bottom flask, dissolve 3-(chloromethyl)-1-methylquinolin-2(1H)-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Add potassium phthalimide (1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice water. The resulting precipitate, 3-((1,3-dioxoisoindolin-2-yl)methyl)-1-methylquinolin-2(1H)-one, is collected by vacuum filtration, washed with water, and dried.

Step 3: Deprotection to Yield the Free Amine

The phthalimide protecting group is removed to yield the primary amine.

  • Hydrazinolysis: Suspend the dried phthalimide intermediate in ethanol in a round-bottom flask. Add hydrazine hydrate (4-5 eq) to the suspension.

  • Reaction: Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Isolation: Cool the mixture, and acidify with concentrated HCl to a pH of ~1-2 to precipitate any remaining phthalhydrazide and to form the hydrochloride salt of the product in solution. Filter off the solid and wash with cold ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. The crude 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride can be purified by recrystallization.

Step 4: Formation and Recrystallization of the Hydrochloride Salt

If the free base is isolated, the hydrochloride salt can be formed as follows:

  • Dissolve the purified free amine in a minimal amount of a suitable solvent such as isopropanol or ethanol.

  • Add a solution of HCl in diethyl ether or isopropanol dropwise with stirring until the precipitation is complete.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient quality is the most critical and often challenging step in crystallographic analysis. For hydrochloride salts, several techniques can be employed[2][8][9].

Experimental Protocol: Crystallization

Recommended Method: Slow Evaporation

  • Solvent Selection: Prepare a saturated solution of 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride in a suitable solvent or solvent system. Good starting points for polar hydrochloride salts include methanol, ethanol, or a mixture of methanol and a less polar co-solvent like dichloromethane or acetonitrile[9].

  • Preparation: Filter the saturated solution through a 0.2 µm syringe filter into a clean, small vial.

  • Evaporation: Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Alternative Method: Vapor Diffusion

  • Setup: Place the vial containing the saturated solution (as prepared above) inside a larger, sealed chamber.

  • Anti-Solvent: In the bottom of the larger chamber, place a volume of an "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether, hexane).

  • Diffusion: The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

Crystallographic Analysis Workflow

The following workflow outlines the standard procedure for single-crystal X-ray diffraction analysis[4].

Crystallographic Analysis Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_data_processing Structure Solution & Refinement A Synthesis of Compound B Purification A->B C Single Crystal Growth B->C D Mount Crystal on Diffractometer C->D E Data Collection (X-ray Source) D->E F Data Processing & Integration E->F G Structure Solution (e.g., Direct Methods) F->G H Structure Refinement G->H I Validation (e.g., CheckCIF) H->I J Final Crystallographic Information File (CIF) I->J

Caption: Workflow for Crystallographic Analysis.

Predicted Molecular and Crystal Structure

Based on the analysis of similar quinolinone structures in the literature, we can predict the key structural features of 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride[10][11].

Molecular Geometry
  • The quinolinone ring system is expected to be nearly planar.

  • The aminomethyl group will be protonated (-CH₂NH₃⁺), and the chloride ion (Cl⁻) will act as the counter-ion.

  • There will be free rotation around the C3-C(aminomethyl) bond.

Intermolecular Interactions and Crystal Packing

The crystal packing will be dominated by a network of hydrogen bonds.

  • Charge-Assisted Hydrogen Bonds: Strong N-H···Cl hydrogen bonds are anticipated between the protonated amine and the chloride ion. These are characteristic of amine hydrochloride salts[8].

  • Other Hydrogen Bonds: N-H···O hydrogen bonds may also be present, where the amine acts as a donor and the carbonyl oxygen of a neighboring quinolinone molecule acts as an acceptor, likely leading to the formation of dimers or chains.

  • π-π Stacking: Aromatic π-π stacking interactions between the quinolinone rings of adjacent molecules are also probable, contributing to the overall stability of the crystal lattice[10].

Predicted_Hydrogen_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N⁺H₃ Q1 Quinolinone Ring N1->Q1 Cl1 Cl⁻ N1->Cl1 N-H···Cl⁻ C2 C=O N1->C2 N-H···O=C C1 C=O Q1->C1 N2 N⁺H₃ Q2 Quinolinone Ring N2->Q2 Q2->C2

Caption: Predicted Hydrogen Bonding Network.

Predicted Crystallographic Data

The following table summarizes the expected crystallographic parameters for the title compound, based on typical values for small organic molecules. These are for illustrative purposes and must be determined experimentally.

ParameterPredicted Value
Chemical FormulaC₁₁H₁₃ClN₂O
Formula Weight224.69 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P2₁2₁2₁
a (Å)10-15
b (Å)5-10
c (Å)15-20
β (°)90-105 (for monoclinic)
Volume (ų)1500-2500
Z4 or 8
Density (calculated)1.2-1.4 g/cm³
Absorption Coefficient (μ)0.2-0.4 mm⁻¹ (for Mo Kα)
F(000)472 or 944
Crystal Size (mm³)0.1 x 0.2 x 0.2
RadiationMo Kα (λ = 0.71073 Å)
Temperature (K)100 or 293
R-factor (%)< 5

Conclusion

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride. By following the detailed protocols and understanding the underlying scientific principles, researchers can confidently approach the characterization of this and similar compounds. The elucidation of its single-crystal structure will provide invaluable insights for applications in drug discovery and materials science, enabling a deeper understanding of its chemical properties and biological interactions.

References

  • A novel 4(1H) quinolinone derivative (QBCP) was synthesized and characterized with single crystal X-ray diffraction. (n.d.). PMC. Retrieved March 17, 2026, from [Link]

  • Zhong, W., et al. (2007). Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(19), 5384-9. Retrieved March 17, 2026, from [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Journal of Pharmaceutical Investigation, 42, 197-208. Retrieved March 17, 2026, from [Link]

  • Childs, S. L., et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. Retrieved March 17, 2026, from [Link]

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335-13342. Retrieved March 17, 2026, from [Link]

  • Efficient synthesis and X-ray structures of new α-quinolin-3-yl-α-aminonitriles and derivatives. (2012). R Discovery. Retrieved March 17, 2026, from [Link]

  • X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2019). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Novel cocrystallization of hydrochloric acid salt of an active agent. (n.d.). Google Patents.
  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? (2018). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Skepper, C. K., et al. (2020). Synthesis of 4-(Aminomethyl)quinolin-2(1H)-ones. Synfacts, 16(10), 1135. Retrieved March 17, 2026, from [Link]

  • Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. (n.d.). Der Pharma Chemica. Retrieved March 17, 2026, from [Link]

  • 3-(aminomethyl)-1,2,3,4-tetrahydroquinolin-2-one hydrochloride. (n.d.). PubChemLite. Retrieved March 17, 2026, from [Link]

  • An improved method for the synthesis of 3-amino-1H-quinolin-2-one. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • Abdou, M. M., et al. (n.d.). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Academia.edu. Retrieved March 17, 2026, from [Link]

  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). Cambridge Crystallographic Data Centre. Retrieved March 17, 2026, from [Link]

  • CCDC 800188: Experimental Crystal Structure Determination. (n.d.). University of Toyama. Retrieved March 17, 2026, from [Link]

  • CCDC 1843486: Experimental Crystal Structure Determination. (n.d.). National Open Access Monitor, Ireland. Retrieved March 17, 2026, from [Link]

  • Cambridge Structure Database (CSD). (n.d.). MatDaCs. Retrieved March 17, 2026, from [Link]

  • CCDC 1820006: Experimental Crystal Structure Determination. (n.d.). Iowa Research Online. Retrieved March 17, 2026, from [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2023). MDPI. Retrieved March 17, 2026, from [Link]

  • 3-Chloro-4-methylquinolin-2(1H)-one. (n.d.). ResearchGate. Retrieved March 17, 2026, from [Link]

  • 3-Hydroxyquinolin-2(1H)-one. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • X-ray structure analyses of 4-hydroxy-1-methylquinolin-2(1H)-one, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-4-(2-benzylidene-hydrazineyl)quinolin-2(1H)-one and diethyl (E)-2-(2-(1-methyl-2-oxo-1,2-dihydro-quinolin-4-yl)hydrazineylidene)succinate. (2022). Helda - University of Helsinki. Retrieved March 17, 2026, from [Link]

  • CCDC 1468959: Experimental Crystal Structure Determination. (n.d.). University of Toyama. Retrieved March 17, 2026, from [Link]

Sources

Foundational

De-Risking the Quinolinone Scaffold: Preliminary Toxicity Screening of 3-(aminomethyl)-1-methylquinolin-2(1H)-one

Executive Summary & Mechanistic Rationale The compound 3-(aminomethyl)-1-methylquinolin-2(1H)-one (often handled as a hydrochloride salt, CAS: 1803584-81-7) represents a highly versatile structural motif in modern drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 3-(aminomethyl)-1-methylquinolin-2(1H)-one (often handled as a hydrochloride salt, CAS: 1803584-81-7) represents a highly versatile structural motif in modern drug discovery[1]. The quinolinone core provides a rigid, planar scaffold ideal for engaging deep hydrophobic binding pockets, while the primary aminomethyl group at the C3 position serves as a critical hydrogen-bond donor and solubility enhancer.

However, as a Senior Application Scientist, I approach this molecule not just for its target affinity, but for its inherent structural liabilities. The very features that make it an attractive pharmacophore also flag it for specific toxicological risks:

  • Hepatotoxicity: The N-methylated aromatic core is susceptible to first-pass oxidative metabolism by hepatic Cytochrome P450 enzymes, potentially generating reactive electrophilic intermediates.

  • Genotoxicity: The planar aromatic nature of the quinolinone ring introduces the risk of DNA intercalation, which can lead to clastogenic (chromosome-breaking) events.

  • Cardiotoxicity: The basic primary amine (pKa ~9.0) will be protonated at physiological pH. Protonated amines are notorious for becoming sterically trapped within the central cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to delayed ventricular repolarization[2].

To prevent late-stage attrition, we must deploy a self-validating, tiered screening cascade. This whitepaper outlines the authoritative protocols and mechanistic reasoning required to evaluate this compound.

Tiered Screening Cascade Workflow

The following diagram illustrates the logical progression of our preliminary toxicity screening. We prioritize high-throughput, low-cost assays early in the cascade to fail fast and fail cheap.

Screening_Workflow Start Compound: 3-(aminomethyl)- 1-methylquinolin-2(1H)-one Tier1 Tier 1: Hepatotoxicity (HepG2 3D Spheroids) Start->Tier1 Library Triage Tier2 Tier 2: Genotoxicity (OECD 487 Micronucleus) Tier1->Tier2 IC50 > 50 µM (Viability Confirmed) Tier3 Tier 3: Cardiotoxicity (ICH S7B hERG Patch-Clamp) Tier2->Tier3 MN Frequency < 2% (Non-clastogenic) Decision Go/No-Go Lead Progression Tier3->Decision hERG IC50 > 10 µM (Low Proarrhythmic Risk)

Tiered preliminary toxicity screening workflow for quinolinone derivatives.

Experimental Protocols & Methodologies

Every protocol described below is designed as a self-validating system . This means the inclusion of concurrent positive and negative controls ensures that assay sensitivity is proven before any compound data is accepted.

Tier 1: 3D HepG2 Hepatotoxicity Assay

Causality: Traditional 2D cell cultures rapidly lose their CYP450 expression. Because the quinolinone core may form reactive metabolites, we must use 3D HepG2 spheroids, which restore in vivo-like metabolic competence and cell-cell junctions.

Step-by-Step Protocol:

  • Spheroid Formation: Seed HepG2 cells at 1,000 cells/well in ultra-low attachment (ULA) 96-well round-bottom plates. Centrifuge at 200 x g for 5 minutes. Incubate for 72 hours at 37°C, 5% CO2 to allow tight spheroid formation.

  • Compound Dosing: Prepare a 7-point, 3-fold serial dilution of 3-(aminomethyl)-1-methylquinolin-2(1H)-one starting at 100 µM in assay medium (final DMSO concentration ≤ 0.5%).

  • Controls: Use 0.5% DMSO as the vehicle (negative) control and 50 µM Chlorpromazine as the positive control for phospholipidosis and hepatotoxicity.

  • Incubation & Readout: Treat spheroids for 72 hours. Add CellTiter-Glo® 3D Reagent (equal to the volume of cell culture medium). Shake for 5 minutes to induce lysis, incubate in the dark for 25 minutes, and record luminescence to quantify ATP (correlating to viable cell number).

Tier 2: In Vitro Mammalian Cell Micronucleus Test (OECD 487)

Causality: To assess the DNA intercalation risk of the planar quinolinone core, we follow the OECD 487 guidelines[3]. We utilize Cytochalasin B to arrest cytokinesis. This ensures we only analyze cells that have undergone exactly one cell division (binucleated cells), which is the precise window where DNA damage manifests as a micronucleus[3].

Step-by-Step Protocol:

  • Cell Culture: Culture TK6 human lymphoblastoid cells in RPMI 1640 medium supplemented with 10% heat-inactivated horse serum.

  • Treatment: Expose cells (5 × 10^5 cells/mL) to the test compound at 5, 15, and 50 µM for 4 hours in the presence and absence of S9 metabolic activation fraction.

  • Cytokinesis Block: Wash cells and resuspend in fresh media containing 6 µg/mL Cytochalasin B. Incubate for 24 hours (roughly 1.5 to 2 cell cycles).

  • Harvest & Staining: Hypotonically swell cells with 0.075 M KCl, fix in methanol:acetic acid (3:1), drop onto cold slides, and stain with Acridine Orange.

  • Scoring: Calculate the Cytokinesis-Block Proliferation Index (CBPI) to ensure cytotoxicity does not exceed 55±5%[3]. Score at least 4,000 binucleated cells per concentration for the presence of micronuclei.

Tier 3: Automated Patch-Clamp hERG Assay (ICH S7B)

Causality: The primary amine of our compound is a known liability for hERG channel blockade. Under ICH S7A and S7B guidelines, safety pharmacology studies must evaluate the potential for delayed ventricular repolarization[2][4]. We use automated patch-clamp electrophysiology to directly measure the IKr potassium current.

hERG_Mechanism Amine 3-(aminomethyl) group Protonated at pH 7.4 hERG hERG K+ Channel Cavity (Y652 / F656 residues) Amine->hERG Cation-π & Hydrophobic Interactions Blockade Potassium Current (IKr) Blockade hERG->Blockade Conformational Trapping QT Action Potential Prolongation (Proarrhythmic Risk) Blockade->QT Delayed Ventricular Repolarization

Mechanistic pathway of hERG channel blockade by basic amines.

Step-by-Step Protocol:

  • Cell Preparation: Use CHO cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • Electrophysiology Setup: Load cells onto a planar patch-clamp chip (e.g., QPatch or SyncroPatch). Establish a >1 GΩ seal (gigaseal) and break in to achieve whole-cell configuration.

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to activate and inactivate channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current (IKr).

  • Perfusion: Perfuse the test compound (0.1 to 30 µM) for 5 minutes or until steady-state block is achieved. Use 0.1 µM E-4031 as a positive control to validate 100% hERG inhibition[2].

  • Data Analysis: Measure the peak tail current amplitude pre- and post-compound addition. Calculate the fractional block and fit to a Hill equation to determine the IC50.

Quantitative Data Summarization

To facilitate rapid decision-making, the preliminary toxicity data for 3-(aminomethyl)-1-methylquinolin-2(1H)-one should be aggregated into a standardized format. Below is a representative data matrix demonstrating the thresholds required for a "Go" decision.

Assay CategorySpecific TestReadout MetricCompound Result (Mock Data)Go/No-Go ThresholdStatus
Hepatotoxicity 3D HepG2 ATP ViabilityIC50 (µM)> 100 µM> 50 µMPASS
Genotoxicity OECD 487 Micronucleus (-S9)MN Frequency (%)0.8% (Background: 0.5%)< 2.0%PASS
Genotoxicity OECD 487 Micronucleus (+S9)MN Frequency (%)1.1% (Background: 0.6%)< 2.0%PASS
Cardiotoxicity ICH S7B hERG Patch-ClampIC50 (µM)8.5 µM> 10.0 µMFLAG

Interpretation: While the compound demonstrates an excellent safety profile regarding cytotoxicity and genotoxicity, the hERG IC50 of 8.5 µM flags a potential cardiovascular liability. Structural optimization (e.g., reducing the basicity of the amine via fluorination or steric shielding) is recommended before advancing to in vivo ICH S7A core battery studies[4].

References

  • National Institutes of Health (NIH). "In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B." nih.gov. Available at:[Link]

  • European Medicines Agency (EMA). "ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline." europa.eu. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential." fda.gov. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Quinolin-2(1H)-one Hydrochloride Derivatives

For Researchers, Scientists, and Drug Development Professionals The quinolin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinolin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its derivatives have garnered significant interest due to their diverse biological activities, including but not limited to, anticancer, antiplatelet, and antipsychotic properties. This guide provides a comprehensive overview of the primary synthetic pathways to quinolin-2(1H)-one derivatives, delves into the discovery of key therapeutic agents, and outlines the conversion to their hydrochloride salts, a common strategy to improve solubility and bioavailability.

The Quinolin-2(1H)-one Core: A Versatile Pharmacophore

The quinolin-2(1H)-one structure, also known as carbostyril, is a bicyclic aromatic heterocycle. Its rigid framework and the presence of a lactam group provide a unique combination of hydrogen bonding capabilities and lipophilic character, making it an ideal starting point for the design of targeted therapeutics. The numbering of the quinolin-2(1H)-one ring system is crucial for understanding the structure-activity relationships (SAR) of its derivatives.

The diverse biological activities of quinolin-2(1H)-one derivatives stem from the various substituents that can be introduced at different positions of the bicyclic ring. These modifications allow for the fine-tuning of the molecule's physicochemical properties and its interaction with biological targets.

Key Synthetic Pathways to the Quinolin-2(1H)-one Scaffold

Several classical and modern synthetic methodologies are employed to construct the quinolin-2(1H)-one core. The choice of a particular pathway often depends on the desired substitution pattern and the availability of starting materials.

Friedländer Annulation

The Friedländer synthesis is a versatile and direct method for constructing quinoline rings, which can be adapted for the synthesis of quinolin-2(1H)-ones. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as an ester or a β-dicarbonyl compound.[1][2] The reaction is typically catalyzed by either an acid or a base.[3]

Mechanism of the Friedländer Annulation:

The reaction proceeds through an initial aldol-type condensation, followed by cyclization and dehydration to form the quinoline ring. The mechanism can vary depending on the catalyst and reactants used.[2]

Friedländer Annulation Start 2-Aminoaryl Ketone + α-Methylene Ester Intermediate1 Aldol Adduct Start->Intermediate1 Base or Acid Catalyst Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Quinolin-2(1H)-one Intermediate2->Product Dehydration

Caption: General workflow of the Friedländer Annulation for quinolin-2(1H)-one synthesis.

Experimental Protocol: Acid-Catalyzed Friedländer Synthesis of a Substituted Quinolin-2(1H)-one [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL).

  • Catalyst Addition: Add zirconium tetrachloride (ZrCl₄) (10 mol%) to the reaction mixture.

  • Reaction: Stir the mixture at 60 °C and monitor the progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Starting MaterialsCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-Aminobenzophenone, Ethyl AcetoacetateZrCl₄EtOH/H₂O603-585-95[3]
2-Amino-5-chlorobenzophenone, DimedoneP₂O₅/SiO₂Solvent-free800.2592[3]
2-Aminobenzaldehyde, CyclohexanoneNoneWater70390[3]
Camps Cyclization

The Camps cyclization is a base-catalyzed intramolecular condensation of an o-acylaminoacetophenone to yield a mixture of two isomeric hydroxyquinolines, which exist in tautomeric equilibrium with their corresponding quinolinone forms.[4][5] The regioselectivity of the reaction is influenced by the reaction conditions and the structure of the starting material.[5]

Mechanism of the Camps Cyclization:

The reaction proceeds via an intramolecular aldol-type condensation. The base abstracts a proton from either the α-position to the ketone or the α-position of the amide, leading to the formation of two different enolates and subsequently two different products.[1]

Camps Cyclization Start o-Acylaminoacetophenone EnolateA Ketone Enolate Start->EnolateA Base EnolateB Amide Enolate Start->EnolateB Base ProductA 4-Hydroxyquinoline EnolateA->ProductA Intramolecular Cyclization ProductB 2-Hydroxyquinoline EnolateB->ProductB Intramolecular Cyclization

Caption: Regioselective pathways in the Camps Cyclization.

Experimental Protocol: Base-Promoted Camps Cyclization [6]

  • Reaction Setup: In an oven-dried, resealable test tube equipped with a Teflon-coated stir bar, combine the N-(ketoaryl)amide (1 equivalent) and crushed sodium hydroxide (3-3.5 equivalents).

  • Solvent Addition: Add 1,4-dioxane to the test tube.

  • Reaction: Heat the reaction mixture to 110 °C for 1 hour.

  • Work-up and Purification: After cooling, perform a standard aqueous work-up and isolate the crude product by filtration.

Starting MaterialBaseSolventTemperature (°C)Time (h)Yield (%)Reference
N-(2-acetylphenyl)acetamideNaOHEthanolReflux-Mixture[1]
N-(2-benzoylphenyl)acetamideNaOH1,4-Dioxane110196[6]
Doebner-von Miller Reaction

The Doebner-von Miller reaction is an acid-catalyzed synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[7][8] This reaction is a modification of the Skraup synthesis and allows for the preparation of a wide variety of substituted quinolines.[9]

Mechanism of the Doebner-von Miller Reaction:

The mechanism is complex and still a subject of some debate, but it is generally believed to involve the 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl compound, followed by an intramolecular electrophilic cyclization and subsequent oxidation to the quinoline ring.[9][10]

Doebner-von Miller Reaction Start Aniline + α,β-Unsaturated Carbonyl Intermediate1 1,4-Adduct Start->Intermediate1 Acid Catalyst Intermediate2 Dihydroquinoline Intermediate1->Intermediate2 Intramolecular Cyclization Product Quinoline Intermediate2->Product Oxidation

Caption: Simplified mechanism of the Doebner-von Miller reaction.

Experimental Protocol: Modified Doebner-von Miller Synthesis [11]

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL).

  • Catalyst Addition: Add BF₃·OEt₂ or BF₃·THF (0.5 equiv) at room temperature.

  • Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.

  • Addition of Pyruvic Acid: Add a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL) dropwise to the reaction mixture.

  • Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours.

  • Work-up and Purification: Cool the reaction mixture, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Separate the aqueous layer and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Aniline Derivativeα,β-Unsaturated CarbonylAcid CatalystTemperature (°C)Time (h)Yield (%)Reference
AnilineCrotonaldehydeHCl1001790[8]
4-MethoxyanilineCinnamaldehydeTsOH, Cu(OAc)₂Reflux8.550[8]
AnilineMethyl vinyl ketoneHCl1002495[8]
Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[12] This reaction can be utilized to synthesize 3-substituted quinolin-2(1H)-ones by reacting a 2-aminobenzaldehyde with an active methylene compound, followed by an intramolecular cyclization.[13][14]

Mechanism of the Knoevenagel Condensation for Quinolin-2(1H)-one Synthesis:

The reaction is typically base-catalyzed and involves the formation of a carbanion from the active methylene compound, which then attacks the carbonyl group of the 2-aminobenzaldehyde. The resulting intermediate undergoes intramolecular cyclization and dehydration to afford the quinolin-2(1H)-one.[13]

Knoevenagel Condensation Start 2-Aminobenzaldehyde + Active Methylene Compound Intermediate1 Knoevenagel Adduct Start->Intermediate1 Base Catalyst Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 3-Substituted Quinolin-2(1H)-one Intermediate2->Product Tautomerization

Caption: Pathway for 3-substituted quinolin-2(1H)-one synthesis via Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation for a 3-Substituted Quinolin-2(1H)-one [15]

  • Reaction Setup: In a suitable flask, dissolve 2-aminobenzaldehyde (1 equivalent) and an active methylene compound (e.g., malononitrile, 1.1 equivalents) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Reaction: Reflux the reaction mixture for a specified time, monitoring the reaction progress by TLC.

  • Work-up and Purification: After cooling, the product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

2-Aminobenzaldehyde DerivativeActive Methylene CompoundBase CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-AminobenzaldehydeMalononitrilePiperidineEthanolReflux285[16]
2-Amino-5-chlorobenzaldehydeEthyl cyanoacetateTriethylamineTolueneReflux478[16]

Discovery and Development of Key Quinolin-2(1H)-one Hydrochloride Derivatives

The quinolin-2(1H)-one scaffold is present in several marketed drugs and clinical candidates. The journey from initial discovery to a clinically approved drug often involves extensive structure-activity relationship (SAR) studies and optimization of pharmacokinetic properties.

Cilostazol

Cilostazol is an antiplatelet agent and vasodilator used for the treatment of intermittent claudication.[2][17] Its discovery stemmed from research focused on finding a more effective drug for arterial thrombosis.[2] The initial lead compound, cilostamide, showed desired activities but also caused tachycardia.[2] Subsequent modifications to the side chain to eliminate this side effect led to the invention of cilostazol, which incorporates a tetrazole ring.[2] Cilostazol acts as a selective inhibitor of phosphodiesterase type 3 (PDE3), leading to an increase in cyclic AMP (cAMP) levels in platelets and vascular smooth muscle.[18]

Structure-Activity Relationship (SAR) of Cilostazol and Related Analogs:

The development of cilostazol involved systematic modifications to the side chain of the quinolin-2(1H)-one core. The key findings from these SAR studies include:

  • The presence of a tetrazole ring in the side chain was crucial for potent PDE3 inhibition and the desired pharmacological profile.

  • The length and nature of the linker between the quinolinone core and the tetrazole ring significantly influenced activity and selectivity.

  • Substitution on the quinolinone ring also played a role in modulating the overall activity and pharmacokinetic properties.

Vesnarinone

Vesnarinone is a cardiotonic agent that was developed for the treatment of congestive heart failure.[8][19] Its mechanism of action is complex, involving the inhibition of phosphodiesterase, modulation of myocardial ion channels, and effects on cytokine production.[19] While it showed some clinical benefits at a 60 mg daily dose, a higher dose of 120 mg was associated with increased mortality, highlighting a narrow therapeutic window.[9][19]

Roquinimex (Linomide)

Roquinimex, also known as Linomide, is a quinoline-3-carboxamide derivative that acts as an immunomodulator.[19][20] It was investigated for the treatment of autoimmune diseases and some cancers.[19] Roquinimex enhances the activity of natural killer (NK) cells and macrophage cytotoxicity, and it also has anti-angiogenic properties.[19][21] However, its clinical development was halted due to serious cardiovascular toxicity.[19]

Conversion to Hydrochloride Salts

The conversion of a basic drug molecule to its hydrochloride salt is a common practice in pharmaceutical development to improve its aqueous solubility, stability, and ease of handling.[22]

General Experimental Protocol for the Preparation of a Quinolin-2(1H)-one Hydrochloride Salt:

  • Dissolution: Dissolve the purified quinolin-2(1H)-one free base in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or isopropanol.

  • Acidification: While stirring, slowly add a solution of anhydrous hydrogen chloride (e.g., as a solution in dioxane or as a gas) to the dissolved free base. The addition is typically done at a controlled temperature, often at 0 °C, to manage any exotherm.

  • Precipitation: The hydrochloride salt will usually precipitate out of the solution. Continue stirring for a period to ensure complete precipitation.

  • Isolation: Collect the solid precipitate by filtration under an inert atmosphere to prevent moisture absorption.

  • Washing and Drying: Wash the collected solid with a cold, anhydrous solvent (e.g., cold diethyl ether) to remove any residual impurities and unreacted starting material. Dry the hydrochloride salt under vacuum to remove all traces of solvent.

Conclusion

The quinolin-2(1H)-one scaffold remains a highly valuable and versatile platform in the field of drug discovery and development. The synthetic pathways outlined in this guide, including the Friedländer annulation, Camps cyclization, Doebner-von Miller reaction, and Knoevenagel condensation, provide a robust toolbox for chemists to access a wide array of derivatives. The successful development of drugs like Cilostazol underscores the therapeutic potential of this chemical class. Understanding the nuances of each synthetic route, the structure-activity relationships of known derivatives, and the practical aspects of salt formation is crucial for the continued exploration and exploitation of quinolin-2(1H)-one derivatives in the quest for new and improved medicines.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Pharmaceutical Intermediate: 3-(Aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(aminomethyl)-1-methylquinolin-2(1...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride as a versatile pharmaceutical intermediate. The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide details the synthesis, characterization, and a practical application of this intermediate in the construction of a potential bioactive molecule. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Significance of the Quinolin-2(1H)-one Moiety

The quinolin-2(1H)-one core is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting significant pharmacological activities. These activities include, but are not limited to, anticancer, antimicrobial, and antiviral properties.[1][3] The functionalization of the quinolinone ring at various positions allows for the fine-tuning of its biological profile. The presence of a primary aminomethyl group at the C3 position, as in the title compound, provides a key reactive handle for the facile introduction of diverse molecular fragments through amide bond formation, reductive amination, or other amine-based chemistries. This makes 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride a valuable building block in the synthesis of compound libraries for drug discovery and development.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride is presented in the table below.

PropertyValueSource
CAS Number1803584-81-7[4]
Molecular FormulaC₁₁H₁₃ClN₂O[4]
Molecular Weight224.68 g/mol [4]
AppearanceOff-white to white solidInferred
SolubilitySoluble in water and methanolInferred

Safety and Handling:

As with any chemical reagent, proper safety precautions must be observed when handling 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride. The following guidelines are based on safety data sheets for similar amine hydrochloride compounds.[5][6][7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][8]

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust.[8]

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention.[6]

  • Ingestion: Do not ingest. If swallowed, rinse mouth with water and seek immediate medical attention.[6][7]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[8]

Synthesis of 3-(Aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride

The following is a proposed synthetic protocol for the preparation of the title intermediate. The rationale for this multi-step synthesis is grounded in established methodologies for the functionalization of quinolinone systems.

Synthetic Scheme

Synthesis_of_Intermediate A 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde B 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile A->B Hydroxylamine hydrochloride, Formic acid, Reflux C 3-(Aminomethyl)-1-methylquinolin-2(1H)-one B->C Reduction (e.g., H₂, Raney Ni or LiAlH₄) D 3-(Aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride C->D HCl in ether or isopropanol

Caption: Proposed synthetic pathway for 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride.

Detailed Protocol

Step 1: Synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile

  • To a solution of 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (1.0 eq) in formic acid, add hydroxylamine hydrochloride (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile.

Step 2: Synthesis of 3-(Aminomethyl)-1-methylquinolin-2(1H)-one

  • In a pressure vessel, dissolve 1-methyl-2-oxo-1,2-dihydroquinoline-3-carbonitrile (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Add a catalytic amount of Raney Nickel (approximately 10% by weight).

  • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(aminomethyl)-1-methylquinolin-2(1H)-one.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the crude 3-(aminomethyl)-1-methylquinolin-2(1H)-one in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride.

Characterization Data (Hypothetical)
AnalysisExpected Results
¹H NMRPeaks corresponding to the methyl group, methylene protons, aromatic protons, and the amine proton.
¹³C NMRSignals for the carbonyl carbon, aromatic carbons, methyl carbon, and methylene carbon.
Mass Spec (ESI-MS)A molecular ion peak corresponding to the free base [M+H]⁺.
Purity (HPLC)>95%

Application in the Synthesis of a Bioactive Molecule Analog

To illustrate the utility of 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride as a pharmaceutical intermediate, the following protocol outlines its use in the synthesis of a hypothetical analog of a known class of bioactive compounds, for instance, a molecule with potential inhibitory activity against a specific enzyme. This example will focus on an amide coupling reaction.

Synthetic Scheme

Application_of_Intermediate cluster_0 Amide Coupling A 3-(Aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride C Target Bioactive Molecule Analog A->C Coupling Reagent (e.g., EDC, HOBt), Base (e.g., DIPEA), Solvent (e.g., DMF) B Bioactive Carboxylic Acid Moiety B->C Coupling Reagent (e.g., EDC, HOBt), Base (e.g., DIPEA), Solvent (e.g., DMF)

Caption: Amide coupling of the intermediate with a bioactive carboxylic acid.

Detailed Protocol for Amide Coupling
  • To a solution of the bioactive carboxylic acid moiety (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, suspend 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride (1.1 eq) in DMF and add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to neutralize the hydrochloride and liberate the free amine.

  • Add the solution of the free amine to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the target bioactive molecule analog.

Expected Outcome and Characterization

The successful synthesis of the target molecule would be confirmed by standard analytical techniques.

AnalysisExpected Results
¹H NMRAppearance of new signals from the coupled carboxylic acid moiety and the disappearance of the primary amine protons. A downfield shift of the methylene protons adjacent to the newly formed amide bond.
¹³C NMRA new signal corresponding to the amide carbonyl carbon.
Mass Spec (ESI-MS)A molecular ion peak [M+H]⁺ corresponding to the molecular weight of the target compound.
Purity (HPLC)>98% after purification.

Conclusion

3-(Aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride is a highly valuable and versatile intermediate for the synthesis of complex molecules in the pharmaceutical industry. Its straightforward preparation and the reactivity of the primary amine handle allow for its incorporation into a wide range of molecular scaffolds. The protocols outlined in this document provide a solid foundation for the synthesis and application of this intermediate, enabling the rapid generation of novel compounds for biological evaluation.

References

  • Der Pharma Chemica. (2016). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. Retrieved from [Link]

  • Skepper, C. K., et al. (2020). Topoisomerase Inhibitors Addressing Fluoroquinolone Resistance in Gram-Negative Bacteria. Journal of Medicinal Chemistry, 63(15), 7773–7816.
  • ResearchGate. (n.d.). An improved method for the synthesis of 3-amino-1H-quinolin-2-one. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. Retrieved from [Link]

  • MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • Preprints.org. (2025). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Retrieved from [Link]

  • PubMed. (2011). Identification of 3-aminomethyl-1,2-dihydro-4-phenyl-1-isoquinolones: a new class of potent, selective, and orally active non-peptide dipeptidyl peptidase IV inhibitors that form a unique interaction with Lys554. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Retrieved from [Link]

  • PubMed. (1994). Synthesis of 2(1H)-quinolinone Derivatives and Their Inhibitory Activity on the Release of 12(S)-hydroxyeicosatetraenoic Acid (12-HETE) From Platelets. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. Retrieved from [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

  • Springer Nature. (2021). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles. Retrieved from [Link]

Sources

Application

Application Note: Amidation Workflows Using 3-(Aminomethyl)-1-methylquinolin-2(1H)-one Hydrochloride

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol Scientific Rationale & Substrate Profiling The compound 3-(amin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocol

Scientific Rationale & Substrate Profiling

The compound 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride (CAS: 1803584-81-7) is a highly versatile primary amine building block. The 1-methylquinolin-2(1H)-one core is a privileged heterocyclic scaffold, widely recognized for its utility in developing [1]. Structurally related to coumarin, this carbostyril derivative exhibits excellent photophysical properties (high quantum yield, distinct Stokes shift) while offering superior chemical stability.

Conjugating this fluorogenic core to various carboxylic acid payloads (e.g., peptides, targeted ligands, or pharmacophores) via [2] is a cornerstone strategy in modern medicinal chemistry. However, because the amine is supplied as a hydrochloride salt and is situated in a highly reactive benzylic-like position, specific stoichiometric and mechanistic controls must be applied to prevent side reactions, avoid epimerization of chiral partners, and ensure high coupling efficiency.

Mechanistic Causality in Reagent Selection

Successful amide coupling with this substrate relies on understanding the causality behind base selection and acid activation.

The Role of the Base: DIPEA

The primary amine in 3-(aminomethyl)-1-methylquinolin-2(1H)-one is highly nucleophilic. However, in its hydrochloride salt form, the lone pair on the nitrogen is protonated and unreactive.

  • Causality: We utilize N,N-Diisopropylethylamine (DIPEA) rather than weaker bases. Exactly 1.0 equivalent of DIPEA is consumed to neutralize the HCl salt. An additional 1.5–2.0 equivalents are required to maintain a basic microenvironment, ensuring the amine remains fully deprotonated and the coupling mechanism is thermodynamically driven forward[3]. DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups prevent it from acting as a competing nucleophile.

Activation Strategies: HATU vs. EDC/HOBt

Carboxylic acids must be converted into active esters prior to the introduction of the amine[2].

  • HATU: Forms a highly reactive 7-azabenzotriazole active ester.

    • Causality: Ideal for sterically hindered or electronically deactivated carboxylic acids. The reaction is extremely fast but carries a higher risk of epimerization if the acid is chiral.

  • EDC/HOBt: EDC activates the acid to form an O-acylisourea intermediate.

    • Causality: The O-acylisourea is prone to racemization and unreactive rearrangement. The addition of HOBt rapidly intercepts this intermediate to form a [4]. Furthermore, EDC and its urea byproduct are water-soluble, allowing for a strictly aqueous workup[5].

Experimental Methodologies

Protocol A: High-Efficiency Coupling (HATU-Mediated)

Best for: Sterically hindered acids, non-chiral payloads, and rapid library synthesis.

  • Pre-Activation: In an oven-dried flask under inert atmosphere (N₂), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 10 minutes.

    • Causality: This pre-activation step ensures the complete formation of the active ester before the amine is introduced, preventing the amine from reacting with the uronium salt of HATU (which forms an unreactive guanidinium byproduct).

  • Amine Introduction: Add 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride (1.05 eq) in one portion.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Self-Validation & QC: Monitor the reaction via TLC (DCM:MeOH 9:1). Validation checkpoint: The starting quinolinone and the product are highly fluorescent. Under a 365 nm UV lamp, the disappearance of the lower-Rf starting material and the appearance of a strong blue/violet fluorescent product spot confirms conversion.

  • Workup: Quench with water, extract with EtOAc (3x). Wash the organic layer sequentially with 5% LiCl (to remove DMF), 1M HCl, and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Epimerization-Free Coupling (EDC/HOBt-Mediated)

Best for: Chiral amino acids, peptides, and substrates sensitive to strong coupling agents.

  • Active Ester Generation: Dissolve the chiral carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM (0.1 M). Stir for 15 minutes at 0 °C.

  • Amine Introduction: Add 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride (1.0 eq).

  • Neutralization: Add DIPEA (2.5 eq) dropwise to liberate the free amine in situ.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation & QC: Analyze an aliquot via LC-MS. Validation checkpoint: Look for the mass of the target conjugate[M+H]⁺ and ensure the absence of the N-acylurea byproduct (a common failure mode if HOBt was omitted)[3].

  • Workup: Dilute with DCM. Wash with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO₃, and water. Causality: EDC and its byproducts partition cleanly into the aqueous phase, leaving the pure amide in the organic layer[5].

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the two distinct amidation workflows when utilizing 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride.

ParameterProtocol A (HATU)Protocol B (EDC/HOBt)
Coupling Reagents HATU (1.1 eq)EDC·HCl (1.2 eq) + HOBt (1.2 eq)
Base Requirement DIPEA (3.0 eq)DIPEA (2.5 eq)
Preferred Solvent DMFDCM or DMF
Pre-Activation Time 10 minutes15 minutes (at 0 °C)
Reaction Time 2 – 4 hours12 – 16 hours
Typical Yield 85% – 95%75% – 85%
Epimerization Risk Moderate to HighVery Low
Primary Application Hindered/Complex AcidsChiral Amino Acids / Peptides

Process & Application Visualizations

AmidationWorkflow A 3-(Aminomethyl)-1-methylquinolin-2(1H)-one HCl (CAS: 1803584-81-7) B Add DIPEA (2.5 - 3.0 eq) Free Amine Liberation A->B H Nucleophilic Acyl Substitution B->H C Carboxylic Acid Partner D Activation Strategy C->D E HATU / DMF (Hindered Acids) D->E F EDC + HOBt / DCM (Chiral/Peptide Acids) D->F G Active Ester Intermediate E->G F->G G->H I Target Amide Conjugate (Fluorescent/Bioactive) H->I

Logical workflow for the amidation of 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride.

ApplicationPathway A Amide Conjugate (1-methylquinolin-2(1H)-one core) B Cellular Uptake A->B C Target Binding (e.g., Tubulin) B->C D UV Excitation (340-360 nm) C->D F Phenotypic Readout C->F E Fluorescence Emission (420-450 nm) D->E E->F

Mechanism of action and fluorescence signaling pathway of the synthesized amide conjugates.

References

  • Chemical Reviews. Nonclassical Routes for Amide Bond Formation. ACS Publications. URL:[Link][2]

  • PMC / NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. URL:[Link][3]

  • ResearchGate. Rearrangement of the Active Ester Intermediate During HOBt/EDC Amide Coupling. URL: [Link][4]

  • Organic Process Research & Development. Large-Scale Amide Coupling in Aqueous Media. ACS Publications. URL:[Link][5]

Sources

Method

Application Notes and Protocols for the Incorporation of 3-(Aminomethyl)-1-methylquinolin-2(1H)-one into Solid-Phase Peptide Synthesis

Introduction: Expanding the Chemical Diversity of Peptides The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy for enhancing their therapeutic properties, including increased stability,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Expanding the Chemical Diversity of Peptides

The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy for enhancing their therapeutic properties, including increased stability, improved potency, and novel functionalities.[1] Solid-phase peptide synthesis (SPPS) stands as the cornerstone technique for the assembly of these modified peptides.[2][3] This guide provides detailed application notes and experimental protocols for the successful solid-phase synthesis of peptides containing the novel building block, 3-(aminomethyl)-1-methylquinolin-2(1H)-one. The introduction of this quinolinone moiety, a privileged scaffold in medicinal chemistry known for its diverse biological activities, offers exciting possibilities for designing peptides with unique structural and functional attributes.[4][5]

The successful synthesis of peptides containing unique residues hinges on the careful selection of synthetic strategies, including appropriate protecting groups, coupling reagents, and reaction conditions tailored to the specific properties of the unnatural residue.[1] This document will provide a comprehensive framework for researchers, scientists, and drug development professionals to confidently incorporate 3-(aminomethyl)-1-methylquinolin-2(1H)-one into their peptide synthesis workflows.

Scientific Rationale and Key Considerations

The structure of 3-(aminomethyl)-1-methylquinolin-2(1H)-one presents both opportunities and challenges for its incorporation into a growing peptide chain via SPPS. The primary aminomethyl group serves as the attachment point to the peptide backbone. However, the bulky and rigid quinolinone ring system may introduce steric hindrance, potentially slowing down coupling reactions. Therefore, the selection of highly efficient coupling reagents and optimized reaction conditions is paramount to ensure complete and efficient incorporation.

This protocol is based on the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy for SPPS.[6] The Fmoc group provides temporary protection of the α-amino group, which can be removed under mild basic conditions, while the tert-butyl-based side-chain protecting groups are cleaved under strongly acidic conditions during the final cleavage from the resin.

Experimental Workflow Overview

The overall workflow for incorporating 3-(aminomethyl)-1-methylquinolin-2(1H)-one into a peptide sequence using manual SPPS is depicted below. This process follows the iterative cycle of deprotection, activation, and coupling that is characteristic of SPPS.

SPPS_Workflow Resin 1. Resin Preparation (Swelling) Deprotection 2. Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection Washing1 3. Washing (DMF) Deprotection->Washing1 Coupling 4. Coupling of 3-(aminomethyl)-1-methyl- quinolin-2(1H)-one Washing2 5. Washing (DMF) Coupling->Washing2 Repeat 6. Repeat Cycle for Next Amino Acid Washing2->Repeat Continue Sequence Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Residue Purification 8. Purification (RP-HPLC) Cleavage->Purification Characterization 9. Characterization (LC-MS, NMR) Purification->Characterization Wasting1 Wasting1 Wasting1->Coupling

Figure 1: General workflow for solid-phase peptide synthesis incorporating the quinolinone moiety.

Detailed Protocols

Materials and Reagents
  • Resin: Rink Amide resin is a suitable choice for synthesizing C-terminally amidated peptides.[7] The loading capacity of the resin (typically 0.3-0.8 mmol/g) should be noted.

  • Solvents: High-purity N,N-dimethylformamide (DMF) is crucial. Ensure it is amine-free. Dichloromethane (DCM) and Diethyl ether are also required.

  • Fmoc-protected Amino Acids: Standard Fmoc-protected amino acids with appropriate side-chain protection.

  • 3-(Aminomethyl)-1-methylquinolin-2(1H)-one: This building block should be of high purity. It is recommended to protect the primary amine with an Fmoc group prior to use in SPPS.

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Activating Agent:

    • HOBt (Hydroxybenzotriazole)

    • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Cleavage Cocktail: A standard mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

  • Washing Solvents: DMF, DCM, Methanol.

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol outlines a single coupling cycle for incorporating an amino acid, which can be repeated for each residue in the peptide sequence.

1. Resin Preparation and Swelling: a. Place the desired amount of resin (e.g., 100 mg, 0.1 mmol scale) in a suitable reaction vessel. b. Add DMF to the resin until it is fully submerged. c. Gently agitate the resin for at least 30 minutes to ensure proper swelling. d. Drain the DMF from the reaction vessel.

2. Fmoc Deprotection: a. Add a solution of 20% piperidine in DMF to the swollen resin. b. Agitate the mixture for 3 minutes. c. Drain the deprotection solution. d. Repeat the addition of 20% piperidine in DMF and agitate for an additional 10 minutes. e. Drain the solution and wash the resin thoroughly with DMF (5 x 2 min).

3. Coupling of Fmoc-3-(aminomethyl)-1-methylquinolin-2(1H)-one:

  • Pre-activation: a. In a separate vial, dissolve Fmoc-3-(aminomethyl)-1-methylquinolin-2(1H)-one (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. b. Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes. The solution will typically change color.

  • Coupling Reaction: a. Add the pre-activated solution to the deprotected resin. b. Agitate the reaction mixture at room temperature for 2-4 hours. Due to potential steric hindrance from the quinolinone moiety, a longer coupling time is recommended. c. To monitor the reaction progress, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

4. Capping (Optional but Recommended): a. If the Kaiser test is positive (blue beads) after the initial coupling, indicating incomplete reaction, a capping step is advised to block any unreacted amino groups. b. Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (1:2:3 ratio). c. Add the capping solution to the resin and agitate for 30 minutes. d. Wash the resin thoroughly with DMF.

5. Washing: a. After the coupling (and optional capping) step, thoroughly wash the resin with DMF (3 x 2 min), followed by DCM (3 x 2 min), and finally DMF (3 x 2 min) to prepare for the next deprotection cycle.

6. Iterative Cycles: a. Repeat steps 2 through 5 for each subsequent amino acid to be added to the peptide chain.

7. Final Cleavage and Deprotection: a. After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under a stream of nitrogen. b. Prepare the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water). Caution: TFA is highly corrosive. Handle with appropriate personal protective equipment in a fume hood. c. Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the peptide by adding cold diethyl ether to the filtrate. f. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. g. Dry the peptide pellet under vacuum.

8. Purification and Characterization: a. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA). b. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). c. Characterize the purified peptide by liquid chromatography-mass spectrometry (LC-MS) to confirm the correct molecular weight and by NMR for structural elucidation if required.

Key Experimental Parameters
ParameterRecommended ConditionRationale
Resin Rink Amide (for C-terminal amides)Provides a stable linkage during synthesis and allows for mild cleavage.[7]
Protecting Group Strategy Fmoc/tBuOrthogonal protection scheme allowing for mild deprotection of the N-terminus.[6]
Coupling Reagent HATU/HOBt or HBTU/HOBtHigh efficiency coupling reagents suitable for sterically hindered amino acids.
Base DIPEA or 2,4,6-CollidineNon-nucleophilic bases to activate the carboxyl group without causing side reactions.
Coupling Time 2-4 hoursExtended time to overcome potential steric hindrance of the quinolinone moiety.
Monitoring Kaiser TestA qualitative test to assess the presence of free primary amines on the resin.
Cleavage Cocktail 95% TFA / 2.5% TIS / 2.5% H₂OStrong acid for cleavage from the resin and removal of side-chain protecting groups. TIS acts as a scavenger.

Troubleshooting and Expert Insights

  • Incomplete Coupling: If the Kaiser test remains positive after the recommended coupling time, consider a double coupling. Drain the reaction vessel and add a fresh solution of activated Fmoc-3-(aminomethyl)-1-methylquinolin-2(1H)-one.

  • Aggregation: Peptides containing bulky hydrophobic residues like the quinolinone may be prone to aggregation during synthesis. To mitigate this, consider using a more polar solvent system or incorporating a pseudo-proline dipeptide to disrupt secondary structure formation.

  • Racemization: While HATU and HOBt are known to suppress racemization, it is always a consideration, especially with unnatural amino acids. Maintaining a neutral to slightly basic pH during coupling is crucial.

  • Cleavage Issues: Incomplete cleavage can occur if the reaction time is too short or the cleavage cocktail is not fresh. Ensure the TFA is of high quality.

Conclusion

The incorporation of 3-(aminomethyl)-1-methylquinolin-2(1H)-one into peptides via solid-phase synthesis is a viable and promising strategy for the development of novel peptide-based therapeutics and research tools. By employing robust coupling reagents, optimizing reaction conditions, and carefully monitoring the synthesis, researchers can successfully synthesize these modified peptides. The protocols and insights provided in this guide offer a solid foundation for the exploration of this exciting new class of peptide conjugates.

References

  • Obrecht, D., et al. (1997). Solid-Phase Unnatural Peptide Synthesis (UPS). Journal of the American Chemical Society, 119(38), 8958-8967. [Link]

  • Der Pharma Chemica. (2016). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)-one derivatives as anti-cancer agents. Der Pharma Chemica, 8(1), 220-226. [Link]

  • MDPI. (2008). Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles. Molecules, 13(4), 934-949. [Link]

  • Fields, G. B. (2006). Principles and Practice of Solid-Phase Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Podolsky, I., et al. (2020). 3-Dimethylaminomethyl-2-methyl-1H-quinolin-4-one as an effective reagent in the 3-aminomethylsubstituted quinolones synthesis. ResearchGate. [Link]

  • Gopalsamuthiram, V., & Wender, P. A. (2003). Peptide Quinoline Conjugates: A New Class of RNA-Binding Molecules. Organic Letters, 5(26), 5043-5046. [Link]

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • ResearchGate. (2001). An improved method for the synthesis of 3-amino-1H-quinolin-2-one. ResearchGate. [Link]

  • PubMed. (2020). Synthesis, Cytotoxicity, ADMET and Molecular Docking Studies of Some Quinoline-Pyrimidine Hybrid Compounds: 3-(2-Amino-6-arylpyrimidin-4- yl)-4-hydroxy-1-methylquinolin-2(1H)-ones. PubMed. [Link]

  • Skepper, C. K., et al. (2020). Synthesis of 4-(Aminomethyl)quinolin-2(1H)-ones. Journal of Medicinal Chemistry, 63(15), 7773-7816. [Link]

  • Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Monatshefte für Chemie - Chemical Monthly, 149(10), 1735-1755. [Link]

  • ResearchGate. (2026). Quinoline-pyrimidine hybrid compounds from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one: Study on synthesis, cytotoxicity, ADMET and molecular docking. ResearchGate. [Link]

  • Van, T. T. H., et al. (2020). Quinoline-pyrimidine hybrid compounds from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one: Study on synthesis, cytotoxicity, ADMET and molecular docking. RSC Advances, 10(65), 39597-39609. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. Chemical Reviews, 97(6), 2243-2266. [Link]

  • PubMed. (2011). Identification of 3-aminomethyl-1,2-dihydro-4-phenyl-1-isoquinolones: a new class of potent, selective, and orally active non-peptide dipeptidyl peptidase IV inhibitors that form a unique interaction with Lys554. PubMed. [Link]

  • Novello, M., et al. (2023). Recent advancements in carbonylative synthesis of quinolinones. Chemical Communications, 59(42), 6235-6251. [Link]

  • International Journal of Modern Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS OF DIPEPTIDE FROM HETEROCYCLIC COMPOUND AND EVALUATION OF ITS BIOLOGICAL ACTIVITY. International Journal of Modern Pharmaceutical Research, 6(6), 1-8. [Link]

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Technical Notes & Optimization

Troubleshooting

troubleshooting poor solubility of 3-(aminomethyl)-1-methylquinolin-2(1H)-one in organic solvents

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(aminomethyl)-1-methylquinolin-2(1H)-one in organic...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(aminomethyl)-1-methylquinolin-2(1H)-one in organic solvents. The content is structured to provide both foundational understanding and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the solubility of 3-(aminomethyl)-1-methylquinolin-2(1H)-one.

Q1: What are the core structural features of 3-(aminomethyl)-1-methylquinolin-2(1H)-one that contribute to its poor solubility in many organic solvents?

A1: The solubility behavior of this molecule is governed by a combination of polar and non-polar characteristics.

  • The Quinolinone Core: The 1-methylquinolin-2(1H)-one core is a relatively large, rigid, and aromatic heterocyclic system. This structure is predominantly lipophilic, suggesting a preference for non-polar environments.[1] However, the lactam (amide) group within the ring introduces a polar component capable of hydrogen bonding.

  • The Aminomethyl Group (-CH₂NH₂): This primary amine is the most significant contributor to the molecule's polarity. It acts as both a hydrogen bond donor and acceptor. Crucially, it is a weak base, meaning its ionization state—and therefore its polarity and solubility—is highly dependent on the pH of the microenvironment.[2][3]

The molecule's poor solubility often arises from a mismatch between its composite polarity and that of the chosen solvent. It is not entirely non-polar, nor is it highly polar, making it difficult to dissolve in solvents at either extreme of the polarity spectrum. Furthermore, strong intermolecular hydrogen bonding between the amine and lactam groups of different molecules can lead to a stable crystal lattice structure, which requires significant energy to disrupt for dissolution.[4]

Q2: Why does my compound dissolve in a polar solvent like DMSO but then precipitate when diluted into a less polar system?

A2: This common phenomenon is often referred to as "solvent shock" or "crashing out."[1] Dimethyl sulfoxide (DMSO) is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds.[5][] It effectively solvates your compound, creating a stable stock solution.

However, when you dilute this DMSO stock into a less polar medium (e.g., chloroform, ethyl acetate, or even aqueous buffers with low co-solvent concentration), you drastically change the overall solvent environment. The new environment may lack the polarity required to keep the compound solvated at that concentration. The compound molecules then aggregate and precipitate out of the solution, as this is a more thermodynamically stable state.[1][7]

Q3: How does pH influence the solubility of this compound in protic organic solvents like alcohols?

A3: The primary amine group makes the compound's solubility pH-dependent. In the presence of an acid, the amine can become protonated to form an ammonium salt (-CH₂NH₃⁺).

G cluster_0 Mechanism of pH-Dependent Solubility cluster_1 Solubility Outcome Molecule_Base R-CH₂NH₂ (Free Base, Less Polar) Acid + H⁺ (Acidic Conditions) Low_Sol Poor Solubility Molecule_Base->Low_Sol Favors Molecule_Salt R-CH₂NH₃⁺ (Ammonium Salt, More Polar) Base - H⁺ (Basic Conditions) High_Sol Enhanced Solubility Molecule_Salt->High_Sol Favors Solvent_System Protic Organic Solvent (e.g., Ethanol, Methanol) Acid->Molecule_Salt Protonation Base->Molecule_Base Deprotonation

Caption: Effect of pH on the ionization and solubility of the aminomethyl group.

This protonated form is an ion, making it significantly more polar than the neutral free base. This increased polarity enhances its interaction with polar protic solvents like methanol or ethanol, thereby increasing its solubility.[8][9][10] Conversely, in basic conditions, the equilibrium shifts towards the less polar free base, which may decrease its solubility in highly polar solvents.

Troubleshooting Guide

This guide provides a systematic, problem-oriented approach to resolving solubility issues.

Problem 1: The compound does not dissolve in the initial chosen organic solvent at room temperature.

This is the most common starting point. A methodical approach is required to find a suitable solvent system.

Strategy 1.1: Systematic Solvent Screening

Rationale: The principle of "like dissolves like" is a useful starting point, but experimental verification is essential. Screening a range of solvents with varying polarities and hydrogen bonding capabilities is the most effective way to identify a lead solvent for optimization.

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Weigh approximately 1-2 mg of your compound into several small, labeled glass vials.

  • Solvent Addition (Step 1): To each vial, add 100 µL of a different test solvent (see table below).

  • Initial Mixing: Vortex each vial vigorously for 1-2 minutes at room temperature.

  • Observation 1: Visually inspect for dissolution. If the solid is fully dissolved, the solubility is >10-20 mg/mL.

  • Solvent Addition (Step 2): If the solid has not dissolved, add another 900 µL of the same solvent for a total volume of 1 mL. Vortex for 1-2 minutes.

  • Observation 2: If the solid is now dissolved, the solubility is >1-2 mg/mL.

  • Energy Input: If the solid remains, gently warm the vial in a water bath to 35-40°C for 5-10 minutes. Caution: Be mindful of your compound's stability at elevated temperatures.

  • Sonication: Alternatively, or in addition, place the vial in an ultrasonic bath for 5-10 minutes to provide mechanical energy to break up solid aggregates.[8]

  • Final Observation: Note any improvement in solubility with heat or sonication. Record all observations systematically.

Table 1: Recommended Solvents for Initial Screening

Solvent ClassSolvent ExamplePolarity IndexTypeRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2AproticExcellent solvent for a wide range of compounds. Good for stock solutions.[5][]
N,N-Dimethylformamide (DMF)6.4AproticSimilar to DMSO, can be a good alternative.
Polar Protic Methanol (MeOH)5.1ProticCan hydrogen bond with the amine and lactam groups.
Ethanol (EtOH)4.3ProticSlightly less polar than methanol, good for co-solvent systems.[11]
Intermediate Dichloromethane (DCM)3.1AproticMay interact well with the quinolinone core.
Tetrahydrofuran (THF)4.0AproticA good ether-based solvent to test.
Non-Polar Toluene2.4AproticUnlikely to work alone but useful for understanding polarity limits.

Problem 2: The compound has poor solubility even after screening various pure solvents.

If a single solvent system is insufficient, modifying the chemical properties of the solution is the next logical step.

Strategy 2.1: pH Adjustment (Acidification)

Rationale: As established in the FAQs, protonating the basic aminomethyl group can dramatically increase polarity and, therefore, solubility in polar protic solvents. This is often the most effective strategy for amine-containing compounds.[3][9][12]

Experimental Protocol: Acidified Co-Solvent System

  • Select a Base Solvent: Choose a polar protic solvent in which the compound shows at least partial solubility from your initial screen (e.g., methanol or ethanol).

  • Prepare an Acidic Stock: Create a 0.1 M solution of a suitable acid in the chosen solvent. Volatile acids like formic acid or acetic acid are often preferred if solvent removal is required later. For other applications, a non-volatile acid like HCl (from a stock solution) can be used.

  • Dispense Compound: Place 5 mg of your compound into a vial.

  • Initial Solvent: Add 0.5 mL of the pure solvent (e.g., methanol) and vortex.

  • Titration: Add the acidic stock solution dropwise (e.g., 10 µL at a time) while vortexing. Observe for dissolution after each addition.

  • Control: Have a parallel vial with only the compound and pure solvent to act as a negative control.

  • Validation: Once dissolved, ensure the final acidic conditions are compatible with your downstream application (e.g., reaction chemistry, biological assay). Remember that the compound will now be in its salt form.

Strategy 2.2: Co-Solvent Systems

Rationale: A mixture of solvents can have solubilizing properties greater than any single solvent alone.[5][11][13] A small amount of a highly effective solvent (like DMSO or DMF) can be mixed with a bulk solvent that is more compatible with your experiment. The goal is to find a ratio that keeps the compound dissolved while minimizing the concentration of the potentially disruptive co-solvent.[][14]

Experimental Protocol: Developing a Co-Solvent System

  • High-Concentration Stock: Prepare a concentrated stock solution of your compound in the most effective solvent found in your screen (e.g., 50 mg/mL in DMSO).

  • Select Bulk Solvent: Choose the primary solvent required for your experiment (e.g., ethanol for a reaction, or a buffer for an assay).

  • Test Dilutions: In a series of test tubes, add the bulk solvent.

  • Dropwise Addition: While vortexing the bulk solvent, add a small aliquot of the concentrated DMSO stock to achieve your target final concentration.

  • Observe: Look for any signs of immediate or delayed precipitation ("crashing out").

  • Optimize Ratio: If precipitation occurs, try increasing the proportion of the co-solvent in the final mixture. For example, instead of diluting into 100% ethanol, try diluting into a 9:1 ethanol:DMSO mixture.

  • Vehicle Control: Crucially , for any biological or chemical assay, you must run a "vehicle control" containing the exact same final concentration of the co-solvent mixture without your compound. This ensures that any observed effects are due to your compound and not the solvent system itself.[7]

Caption: Systematic workflow for troubleshooting poor compound solubility.

Problem 3: Standard solvent and pH adjustments fail, or are incompatible with the experiment.

For particularly challenging cases, advanced formulation strategies may be necessary.

Strategy 3.1: Advanced Excipients

Rationale: Certain molecules are designed to create micro-environments that are favorable for solubilizing hydrophobic compounds within a bulk medium.

Table 2: Advanced Solubility Enhancement Techniques

TechniqueMechanismCommon AgentsProsCons
Surfactants / Micellar Solubilization Form micelles that encapsulate the hydrophobic compound in their core, presenting a hydrophilic exterior to the solvent.[7][15]Tween® 80, Pluronic® F-68, Sodium Dodecyl Sulfate (SDS)Can significantly increase apparent solubility.Can interfere with biological assays; potential for cell toxicity; may require critical micelle concentration to be effective.[7]
Cyclodextrin Complexation Cyclic oligosaccharides with a hydrophobic interior and hydrophilic exterior form host-guest inclusion complexes with the compound.[5][7]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)High solubilization capacity; generally low toxicity.Can be expensive; potential for interactions with other formulation components or cell membranes.

Note: The use of these advanced excipients requires careful validation to ensure they do not interfere with the intended experiment.

References

  • Solubility enhancement techniques: A comprehensive review. (2023). Vertex AI Search.
  • Cosolvent - Wikipedia. (n.d.). Wikipedia.
  • Cosolvent – Knowledge and References. (n.d.). Taylor & Francis.
  • pH Adjustment and Co-Solvent Optimiz
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Future Journal of Pharmaceutical Sciences.
  • Technical Support Center: Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays. (2025). Benchchem.
  • resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents. (2025). Benchchem.
  • Addressing solubility problems with quinoline-4-carboxylic acid deriv
  • Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. (2024).
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). PubMed.
  • Overcoming poor solubility of 3-(2-Aminopropyl)phenol in experiments. (n.d.). Benchchem.
  • Technical Support Center: Overcoming Quinoline Derivative Solubility Issues. (2025). Benchchem.
  • A review on solubility enhancement technique for pharmaceutical drugs. (2024). GSC Online Press.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
  • A Review on Solubility Enhancement Methods for Poorly W
  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. (2005).
  • How do I purify ionizable organic amine compounds using flash column chrom

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Reference Data & Comparative Studies

Validation

Comparative Analysis of Quinoline-2(1H)-one Derivatives in Drug Discovery: Focus on 3-(Aminomethyl)-1-methylquinolin-2(1H)-one Hydrochloride

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently evaluate the strategic selection of synthetic building blocks. The quinoline-2(1H)-one (2-quinolone) scaffold is a privilege...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing early-stage drug discovery workflows, I frequently evaluate the strategic selection of synthetic building blocks. The quinoline-2(1H)-one (2-quinolone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous anti-cancer, antimicrobial, and antiviral agents. Among these, 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride (CAS 1803584-81-7) has emerged as a highly versatile intermediate[1].

This guide objectively compares the structural advantages, reactivity, and downstream biological utility of this specific building block against other prominent quinoline derivatives, providing actionable, self-validating protocols for researchers and drug development professionals.

Structural and Mechanistic Divergence

The causality behind selecting a specific quinolone derivative lies in its unique steric and electronic profile. Understanding these nuances is critical for rational drug design.

  • The N-Methyl Advantage (Conformational Locking): 3-(aminomethyl)-1-methylquinolin-2(1H)-one possesses an N-methyl group that acts as an electronic lock. In unmethylated 2-quinolones, lactam-lactim tautomerization creates a dynamic equilibrium between H-bond donor and acceptor states. N-methylation forces the carbonyl oxygen to remain a strict H-bond acceptor, a critical feature for stable binding within the hinge region of kinases or the ATP-binding pocket of Hsp90[2].

  • C3 vs. C4 Substitution Dynamics: The 3-aminomethyl group provides a flexible methylene linker, allowing appended pharmacophores to sample chemical space dynamically. In contrast, rigid 3-aryl-2-quinolones lock the molecule into a specific conformation, which is highly potent for specific targets like farnesyltransferase but limits synthetic library diversity[2]. Alternatively, 4-(aminomethyl)quinolin-2(1H)-ones lack the N-methyl substitution and exhibit distinct steric bulk, yet they remain potent anti-cancer agents, particularly against A549 lung cancer cells[3].

  • Hybridization Potential: Derivatives like 4-hydroxy-1-methylquinolin-2(1H)-ones utilize the C4 hydroxyl group to synthesize fused pyrimidine hybrids, demonstrating exceptional cytotoxicity against HepG2 carcinoma lines (IC50 ~1.32 μM)[4]. While powerful, these syntheses require harsh cyclization conditions, whereas the primary amine of 3-(aminomethyl)-1-methylquinolin-2(1H)-one enables mild, high-yielding functionalization.

Quantitative Comparison of Derivative Classes

The following table summarizes the physicochemical properties, reactivity, and primary applications of key quinoline-2(1H)-one derivatives to guide your synthetic strategy.

Derivative ClassStructural FeaturePrimary Reactivity / Synthesis RoleKey Biological ApplicationStrategic Advantage
3-(aminomethyl)-1-methylquinolin-2(1H)-one HCl N-methylated, C3-primary amineAmide coupling, reductive aminationKinase/Hsp90 inhibitors, OncologyLocked tautomeric state; highly versatile linker for library generation.
4-(aminomethyl)quinolin-2(1H)-one Free N-H, C4-primary amineDerivatization at C4Antimicrobial, A549 cytotoxicityDifferent steric bulk; allows H-bond donation at the N1 position.
3-aryl-quinolin-2(1H)-one Rigid C3-aryl bondCross-coupling (Suzuki/Stille)Farnesyltransferase inhibitorsHigh target potency due to rigid, pre-organized binding conformation.
4-hydroxy-1-methylquinolin-2(1H)-one C4-hydroxyl, N-methylatedKnoevenagel condensationsPyrimidine hybrids, HepG2 toxicityEnables the synthesis of complex, multi-ring fused heterocycles.

Mechanistic Pathway Visualization

The following diagram illustrates the biological causality of how optimized 3-AMQ derivatives exert their anti-cancer effects at the cellular level.

G A 3-AMQ Derivative (Optimized Ligand) B Target Protein (e.g., Hsp90 / Kinase) A->B High-Affinity Binding C Inhibition of Client Protein Folding B->C ATP Blockade D Degradation of Oncogenic Proteins (Akt, Raf) C->D Proteasome Pathway E Apoptosis in Cancer Cells D->E Signal Termination

Figure 1: Mechanistic pathway of 3-AMQ derivatives inducing apoptosis via target inhibition.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify success before proceeding to the next phase.

Protocol A: Mild Amide Coupling using 3-(aminomethyl)-1-methylquinolin-2(1H)-one HCl

Objective: Synthesize a targeted kinase inhibitor library. Causality: The starting material is supplied as a hydrochloride salt to prevent premature oxidation and dimerization of the primary amine[1]. It must be neutralized in situ to liberate the nucleophilic free amine. HATU is selected over EDC/NHS due to its superior efficiency in coupling sterically hindered carboxylic acids with minimal epimerization.

  • Freebasing & Activation : Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: Exactly 3.0 equivalents of DIPEA are required—one to neutralize the HCl salt of the 3-AMQ, and two to facilitate the HATU activation complex.

  • Coupling : Add 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride (1.1 eq) to the activated mixture. Stir at room temperature for 2 hours.

  • Validation Checkpoint (Self-Validation) : Perform LC-MS analysis of the crude mixture. The protocol is validated to proceed to purification only when the extracted ion chromatogram (EIC) shows the complete disappearance of the 3-AMQ free base mass (m/z 188.1) and the appearance of the desired product mass.

Protocol B: High-Throughput Cytotoxicity Screening (MTT Assay)

Objective: Evaluate the anti-proliferative effect of the synthesized 3-AMQ derivatives. Causality: The MTT assay measures mitochondrial reductase activity, which directly correlates with cell viability. Because the N-methyl group of 3-AMQ enhances lipophilicity compared to free N-H derivatives, these compounds exhibit improved cellular permeability, making whole-cell assays highly accurate for assessing intracellular target engagement[4].

  • Cell Seeding : Seed HepG2 or A549 cells at 5x10^3 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Validation Checkpoint (Self-Validation) : Visually inspect the plate under a phase-contrast microscope. Cells must exhibit >80% confluency and normal morphology. If cells are stressed or under-confluent, the metabolic baseline will skew the IC50 results, and the plate must be discarded.

  • Compound Treatment : Treat cells with serial dilutions of the 3-AMQ derivative (0.1 μM to 100 μM) for 72 hours. Include a known 3-aryl-2-quinolone Hsp90 inhibitor as a positive control[2].

  • Viability Measurement : Add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

  • Validation Checkpoint (Self-Validation) : The positive control must yield an IC50 within 10% of its historical literature value to validate the assay's sensitivity. Only then can the IC50 of the novel 3-AMQ derivatives be considered accurate.

References

  • Synthesis, Cytotoxicity, ADMET and Molecular Docking Studies of Some Quinoline-Pyrimidine Hybrid Compounds: 3-(2-Amino-6-arylpyrimidin-4- yl)-4-hydroxy-1-methylquinolin-2(1H)-ones Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents Source: Der Pharma Chemica URL:[Link]

  • Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 Source: MDPI URL:[Link]

Sources

Comparative

A Comparative Guide to the Biological Efficacy of 3-(Aminomethyl)-1-methylquinolin-2(1H)-one Derivatives as Cholinesterase Inhibitors

This guide provides a comprehensive framework for benchmarking the biological efficacy of novel 3-(aminomethyl)-1-methylquinolin-2(1H)-one derivatives. It is designed for researchers, medicinal chemists, and drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the biological efficacy of novel 3-(aminomethyl)-1-methylquinolin-2(1H)-one derivatives. It is designed for researchers, medicinal chemists, and drug development professionals engaged in the discovery of new therapeutic agents for neurodegenerative diseases, particularly Alzheimer's Disease. We will delve into the mechanistic rationale, present detailed experimental protocols for comparative analysis, and offer a logical workflow from initial in vitro screening to preliminary in vivo validation.

Introduction: The Rationale for Targeting Cholinesterases with Quinolinone Scaffolds

Alzheimer's Disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function.[1] One of the primary pathological hallmarks in the early stages of AD is the dysfunction and loss of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh).[2] The "cholinergic hypothesis" posits that enhancing cholinergic neurotransmission can alleviate some of the cognitive symptoms of the disease. The primary strategy to achieve this is through the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of ACh in the synaptic cleft.[3]

The quinolin-2(1H)-one core is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5] Modifications to this core, such as the introduction of an aminomethyl group at the 3-position and N-methylation, can significantly modulate its pharmacological properties. Several studies have highlighted the potential of quinoline derivatives as potent inhibitors of both AChE and BChE, making them attractive candidates for AD drug discovery.[6][7]

This guide outlines a systematic approach to compare newly synthesized 3-(aminomethyl)-1-methylquinolin-2(1H)-one derivatives against established clinical references, such as Donepezil, a selective AChE inhibitor.

The Cholinergic Synapse: Mechanism of Action

To understand the efficacy of our test compounds, we must first visualize their target environment. ACh is released from the presynaptic neuron, crosses the synaptic cleft, and binds to postsynaptic receptors to propagate a nerve impulse. AChE and BChE rapidly hydrolyze ACh to terminate the signal. By inhibiting these enzymes, our quinolinone derivatives aim to increase the concentration and residence time of ACh in the synapse, thereby enhancing cholinergic signaling.

CholinergicSynapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron presynaptic_terminal Terminal postsynaptic_receptor ACh Receptor presynaptic_terminal->postsynaptic_receptor ACh Binding AChE AChE / BChE presynaptic_terminal->AChE ACh Hydrolysis vesicle ACh Vesicle vesicle->presynaptic_terminal Fusion & Release synaptic_cleft Synaptic Cleft AChE->synaptic_cleft Choline + Acetate Compound Quinolinone Inhibitor Compound->AChE Inhibition

Caption: Cholinergic signaling and the site of inhibitor action.

Benchmarking Workflow: From In Vitro Inhibition to In Vivo Efficacy

A robust evaluation follows a tiered approach. We begin with highly specific and controlled in vitro enzymatic assays and progress to more complex cell-based and whole-organism models. This ensures that resources are focused on the most promising candidates.

BenchmarkingWorkflow start Synthesize Quinolinone Derivatives in_vitro_enzyme In Vitro Enzyme Assays (AChE & BChE Inhibition) start->in_vitro_enzyme ic50 Determine IC50 & Selectivity Index in_vitro_enzyme->ic50 in_vitro_cell In Vitro Neuroprotection Assay (Aβ-induced toxicity) ic50->in_vitro_cell Promising Candidates cell_viability Assess Cell Viability & Apoptosis in_vitro_cell->cell_viability in_vivo In Vivo Cognitive Assessment (Animal Model of AD) cell_viability->in_vivo Top Candidates behavioral Behavioral Tests (e.g., Morris Water Maze) in_vivo->behavioral lead Lead Candidate Identification behavioral->lead

Caption: A tiered workflow for benchmarking biological efficacy.

Experimental Protocols

In Vitro Cholinesterase Inhibition Assay

Principle: This protocol is based on the Ellman method, a rapid and reliable colorimetric assay.[8] Acetylthiocholine (ATCh), a substrate analog, is hydrolyzed by AChE, producing thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to enzyme activity, and a reduction in this rate in the presence of a test compound indicates inhibition.[9][10]

Materials:

  • Human recombinant AChE and BChE

  • Acetylthiocholine (ATCh) iodide and Butyrylthiocholine (BTCh) iodide

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Sodium Phosphate Buffer (100 mM, pH 8.0)

  • 96-well microplates

  • Test Compounds (3-(aminomethyl)-1-methylquinolin-2(1H)-one derivatives)

  • Positive Control: Donepezil

  • Microplate reader

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare stock solutions of test compounds and Donepezil in DMSO (e.g., 10 mM). Create serial dilutions in the phosphate buffer to achieve a range of final assay concentrations.

    • Prepare a 10 mM DTNB solution in phosphate buffer.

    • Prepare a 14 mM ATCh solution in phosphate buffer.

    • Prepare AChE enzyme solution (e.g., 1 U/mL) in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • To each well, add 140 µL of 100 mM sodium phosphate buffer (pH 8.0).

    • Add 10 µL of the test compound dilution (or Donepezil for positive control, or buffer with DMSO for negative control).

    • Add 10 µL of the AChE enzyme solution (1 U/mL).

    • Mix gently and incubate the plate for 15 minutes at 25°C.[11]

  • Reaction Initiation and Measurement:

    • Add 10 µL of 10 mM DTNB to the reaction mixture.

    • Initiate the reaction by adding 10 µL of 14 mM ATCh.[8]

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10 minutes.

  • Butyrylcholinesterase (BChE) Assay:

    • Repeat the entire procedure using human recombinant BChE and its specific substrate, BTCh.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per minute).

    • Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot percent inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of enzyme activity) using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) = IC50 (BChE) / IC50 (AChE). A higher SI indicates greater selectivity for AChE.

In Vivo Cognitive Assessment: Scopolamine-Induced Amnesia Model

Principle: Scopolamine is a muscarinic receptor antagonist that induces a transient cholinergic deficit, mimicking the cognitive impairment seen in AD. This model is effective for screening compounds that enhance cholinergic function.[12][13] The Morris Water Maze (MWM) is a standard test for spatial learning and memory.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test Compounds and Donepezil

  • Scopolamine hydrobromide

  • Saline solution (0.9% NaCl)

  • Morris Water Maze apparatus (circular pool, platform, tracking software)

Step-by-Step Protocol:

  • Acclimation and Habituation:

    • Acclimate mice to the housing facility for at least one week.

    • Handle mice daily for 3-4 days prior to testing.

    • On the day before training, allow each mouse a 60-second free swim in the pool without the platform.

  • Drug Administration:

    • Administer the test compound or Donepezil (e.g., via oral gavage or intraperitoneal injection) 60 minutes before the training session.

    • Administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the training session to induce amnesia. The control group receives vehicle injections.

  • Acquisition Training (Days 1-4):

    • Conduct four training trials per day for four consecutive days.

    • For each trial, gently place the mouse into the water facing the pool wall from one of four random starting positions.

    • Allow the mouse to search for the hidden platform for a maximum of 60 seconds.

    • If the mouse finds the platform, allow it to remain there for 15 seconds. If it fails, guide it to the platform and allow it to stay for 15 seconds.

    • Record the escape latency (time to find the platform) and path length using the tracking software.

  • Probe Trial (Day 5):

    • Remove the platform from the pool.

    • Administer the drugs as in the training phase.

    • Allow each mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located) and the number of platform crossings.

  • Data Analysis:

    • Acquisition Phase: Analyze escape latency and path length using a two-way repeated-measures ANOVA. A significant improvement (shorter time/distance) in the treated groups compared to the scopolamine-only group indicates a learning enhancement.

    • Probe Trial: Analyze the time in the target quadrant and platform crossings using a one-way ANOVA. A significant increase in these parameters indicates improved memory retention.

Comparative Data Presentation

Objective comparison requires clear and concise data presentation. The following tables illustrate how results for hypothetical 3-(aminomethyl)-1-methylquinolin-2(1H)-one derivatives ("Compound QN-A" and "Compound QN-B") would be benchmarked against Donepezil.

Table 1: In Vitro Cholinesterase Inhibition Profile
CompoundAChE IC50 (µM)BChE IC50 (µM)Selectivity Index (BChE/AChE)
Donepezil 0.05 ± 0.0115.0 ± 1.2300
Compound QN-A 0.29 ± 0.0212.7 ± 0.4543.8
Compound QN-B 1.15 ± 0.091.50 ± 0.111.3

Data are presented as mean ± SEM from three independent experiments.

Interpretation: Compound QN-A shows potent and selective AChE inhibition, though it is less potent than Donepezil.[7] Compound QN-B is a dual inhibitor with similar potency against both enzymes. The choice of which profile to advance depends on the therapeutic strategy; high AChE selectivity is often preferred to minimize potential side effects associated with BChE inhibition.[14]

Table 2: In Vivo Efficacy in Morris Water Maze (Probe Trial)
Treatment GroupTime in Target Quadrant (s)Platform Crossings
Vehicle Control 25.1 ± 2.34.8 ± 0.5
Scopolamine (1 mg/kg) 11.5 ± 1.81.3 ± 0.3
Scopolamine + Donepezil (1 mg/kg) 22.8 ± 2.14.1 ± 0.4
Scopolamine + Compound QN-A (5 mg/kg) 20.5 ± 1.93.6 ± 0.5

*Data are presented as mean ± SEM (n=10 mice per group). p < 0.05 vs. Scopolamine group.

Interpretation: The data show that Compound QN-A significantly reversed the scopolamine-induced memory deficit, as evidenced by the increased time spent in the target quadrant and more frequent platform crossings. Its efficacy is comparable to that of Donepezil in this model, validating its in vivo biological activity.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of novel 3-(aminomethyl)-1-methylquinolin-2(1H)-one derivatives as cholinesterase inhibitors. The combination of in vitro enzymatic assays and in vivo behavioral models allows for a robust benchmarking of potency, selectivity, and cognitive-enhancing effects against established standards.

Promising candidates, such as the hypothetical "Compound QN-A," warrant further investigation, including:

  • Detailed Kinetic Analysis: To determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive).[7]

  • Pharmacokinetic Profiling: To assess absorption, distribution, metabolism, and excretion (ADME) properties.

  • Blood-Brain Barrier Permeability Assays: To ensure the compound can reach its target in the central nervous system.[15]

  • Toxicity Studies: To establish a preliminary safety profile.

By following this structured, data-driven approach, researchers can efficiently identify and advance the most promising quinolinone derivatives in the challenging but critical quest for new Alzheimer's disease therapies.

References

  • Preclinical Longitudinal In Vivo Biomarker Platform for Alzheimer's Disease Drug Discovery. (n.d.). Cambridge University Press.
  • Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. (2025). Auctores.
  • Link, C. D. (2011). Alzheimer's Disease Drug Discovery: In-vivo screening using C. elegans as a model for β-amyloid peptide-induced toxicity. PMC. Available at: [Link]

  • Chen, J., et al. (2016). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PMC. Available at: [Link]

  • Jack, C. R., et al. (2022). Preclinical Longitudinal In Vivo Biomarker Platform for Alzheimer's Disease Drug Discovery. Cambridge University Press.
  • Khan, I., et al. (2023). Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach. ACS Omega. Available at: [Link]

  • Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay. Available at: [Link]

  • ResearchGate. (n.d.). New Alzheimer models for drug screening based on improved human amyloid beta (1-42) oligomer preparations. Available at: [Link]

  • Salles, T. K., et al. (2006). In vitro inhibition of acetylcholinesterase by crude plant extracts from Colombian flora. Brazilian Journal of Pharmacognosy.
  • Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents. (n.d.). Der Pharma Chemica. Available at: [Link]

  • Podolsky, I., et al. (2020). 3-Dimethylaminomethyl-2-methyl-1H-quinolin-4-one as an effective reagent in the 3-aminomethylsubstituted quinolones synthesis. ResearchGate. Available at: [Link]

  • Skepper, C. K., et al. (2020). Synthesis of 4-(Aminomethyl)quinolin-2(1H)-ones. Synfacts. Available at: [Link]

  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (2022). Frontiers in Chemistry. Available at: [Link]

  • Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Zhong, W., et al. (2007). Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Vijayakumar, V. (2016). An Overview: The biologically important quninoline derivatives. International Journal of ChemTech Research. Available at: [Link]

  • Sang, Z., et al. (2017). Design, synthesis and biological evaluation of 3,4-dihydro-2(1H)-quinoline-O-alkylamine derivatives as new multipotent cholinesterase/monoamine oxidase inhibitors for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Quinoline Heterocycles: Synthesis and Bioactivity. (2018). IntechOpen. Available at: [Link]

  • Potikha, L., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2023). RSC Advances. Available at: [Link]

  • Fragment-informed SAR: rational construction of quinoline derivatives as dual AChE/BChE inhibitors. (2024). European Journal of Medicinal Chemistry. Available at: [Link]

  • Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. (2019). Molecules. Available at: [Link]

  • Design, synthesis and biological evaluation novel 3,4-dihydro-2(1H)-quinoline-O-carbamate derivatives as AChE/MAO-B dual inhibitors for the treatment of Alzheimer's disease. (2022). RSC Publishing. Available at: [Link]

  • A tacrine-tetrahydroquinoline heterodimer potently inhibits acetylcholinesterase activity and enhances neurotransmission in mice. (2021). European Journal of Medicinal Chemistry. Available at: [Link]

  • Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer's Disease. (2024). MDPI. Available at: [Link]

  • Molecular Modelling Studies of Pyridazinone Derivatives as Antibutyrylcholinesterases. (2019). International Journal of Pharmacy and Chemistry. Available at: [Link]

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Validation

Analytical Comparison Guide: Orthogonal Cross-Validation of NMR and FTIR Spectra for CAS 1803584-81-7

Executive Summary For researchers and drug development professionals, the precise structural elucidation of pharmaceutical building blocks is non-negotiable. CAS 1803584-81-7 —chemically identified as 3-(aminomethyl)-1-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise structural elucidation of pharmaceutical building blocks is non-negotiable. CAS 1803584-81-7 —chemically identified as 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride—presents specific analytical challenges due to its lactam core and primary amine hydrochloride salt. This guide objectively compares the performance of single-method analytical workflows against an orthogonal cross-validation approach (NMR + FTIR), providing the experimental protocols and mechanistic causality required to establish a self-validating analytical system.

The Analytical Challenge: Single-Method Limitations vs. Orthogonal Synergy

When characterizing complex hydrochloride salts, relying on a single spectroscopic alternative often leaves critical structural blind spots.

  • NMR Spectroscopy Alone: While excellent at mapping the carbon skeleton and regiochemistry (e.g., distinguishing the 3-aminomethyl from a 4-aminomethyl isomer), solution-state NMR struggles to definitively confirm solid-state phase purity or the exact nature of the salt network.

  • FTIR Spectroscopy Alone: FTIR provides a direct snapshot of molecular vibrations and dipole changes, easily identifying the lactam C=O and the primary amine salt. However, it cannot reliably differentiate positional isomers due to overlapping fingerprint regions.

By cross-validating these techniques, we create a self-validating system. The NMR data confirms the exact regiochemistry and connectivity, while the FTIR data confirms the functional group states and solid-state integrity. As demonstrated in recent 1, combining FT-IR and NMR spectral data overcomes the class overlap problem inherent in single-mode spectroscopy, providing a significantly more accurate structural analysis[1]. The use of 2 that measure the same analyte using different physicochemical principles provides the highest degree of confidence in analytical results[2].

Orthogonal Workflow Diagram

G cluster_methods Start CAS 1803584-81-7 (3-(aminomethyl)-1-methylquinolin-2(1H)-one HCl) NMR NMR Spectroscopy (1H & 13C in DMSO-d6) Start->NMR FTIR ATR-FTIR Spectroscopy (Solid State) Start->FTIR NMR_Data Regiochemistry & Carbon Skeleton Map NMR->NMR_Data FTIR_Data Functional Group & Salt Form Vibrations FTIR->FTIR_Data CrossVal Orthogonal Cross-Validation (Self-Validating Matrix) NMR_Data->CrossVal FTIR_Data->CrossVal Result Confirmed Structural Integrity & Phase Purity CrossVal->Result

Fig 1: Orthogonal cross-validation workflow for CAS 1803584-81-7 using NMR and FTIR.

Self-Validating Experimental Protocols

To ensure scientific integrity, the experimental choices below are driven by the specific chemical properties of CAS 1803584-81-7.

Protocol 1: High-Resolution NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Accurately weigh 15–20 mg of CAS 1803584-81-7. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆.

    • Causality Note: Anhydrous DMSO-d₆ is selected over CDCl₃ due to the high polarity of the hydrochloride salt. Using a strictly anhydrous solvent prevents the rapid proton exchange of the -NH₃⁺ group with ambient water, ensuring the amine protons remain visible as a distinct signal in the spectrum.

  • Instrument Calibration: Tune and match the probe on a 400 MHz or 600 MHz NMR spectrometer. Lock onto the deuterium signal of the solvent.

  • Acquisition (¹H NMR): Acquire standard ¹H spectra using a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16–32 scans.

  • Acquisition (¹³C NMR): Acquire proton-decoupled ¹³C spectra using a relaxation delay of 2.0–3.0 seconds and a minimum of 512 scans to ensure an adequate signal-to-noise ratio for the quaternary lactam carbon.

Protocol 2: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
  • Background Collection: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (air) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Sample Loading: Place 2–5 mg of neat CAS 1803584-81-7 powder directly onto the ATR crystal. Apply consistent pressure using the anvil.

    • Causality Note: ATR-FTIR is strictly chosen over traditional KBr pellet methods. Hydrochloride salts can undergo ion exchange with KBr under high pressure (forming KBr/KCl mixtures), which artificially shifts the N-H and C=O vibrational bands. ATR analyzes the neat powder, preserving the true solid-state lattice.

  • Acquisition: Collect 32–64 co-added scans.

  • Data Processing: Apply ATR correction algorithms to account for wavelength-dependent penetration depth, followed by baseline correction.

Comparative Data Analysis

Table 1: Method Capability Comparison for CAS 1803584-81-7
Analytical Feature¹H/¹³C NMR AloneATR-FTIR AloneOrthogonal Cross-Validation
Regiochemistry Excellent (Connectivity mapped)Poor (Cannot distinguish isomers)Excellent
Functional Group ID Moderate (Inferred from shifts)Excellent (Direct vibrational modes)Excellent (Direct & Correlated)
Salt Form Confirmation Weak (Counterion invisible)Strong (Distinct N-H⁺ stretches)Definitive (Shifts + Vibrations)
Risk of False Positives Moderate (Isomers look similar)Moderate (Overlapping bands)Negligible (Self-validating)
Table 2: Spectral Cross-Validation Matrix
Structural FeatureNMR Signature (DMSO-d₆)FTIR Signature (ATR, Solid)Cross-Validation Logic
Lactam Carbonyl (C=O) ¹³C: ~161–163 ppm~1640–1660 cm⁻¹ (Strong)NMR confirms the carbon environment; FTIR confirms the C=O bond order and conjugation.
Primary Amine HCl (-NH₃⁺ Cl⁻) ¹H: ~8.2–8.5 ppm (Broad, 3H)~3200–2600 cm⁻¹ (Broad, overlapping)NMR confirms the proton count; FTIR confirms the solid-state hydrogen bonding of the salt.
N-Methyl Group (-CH₃) ¹H: ~3.6–3.8 ppm (Singlet, 3H)~2950 cm⁻¹ (C-H stretch)NMR confirms position on the nitrogen atom; FTIR confirms aliphatic C-H presence.
Aminomethyl (-CH₂-) ¹H: ~4.0–4.2 ppm (Broad, 2H)~1450 cm⁻¹ (C-H bend)NMR confirms the methylene is adjacent to an electron-withdrawing group; FTIR supports the alkane backbone.
Quinolinone Core ¹H: ~7.2–8.0 ppm (Multiplets, 5H)~1600, 1550, 750 cm⁻¹NMR maps the specific substitution pattern; FTIR confirms aromatic ring breathing and out-of-plane bending.

Mechanistic & Structural Insights (Expertise & Experience)

The power of this workflow lies in its causality. For instance, consider the lactam carbonyl of CAS 1803584-81-7. In the FTIR spectrum, it appears at ~1640–1650 cm⁻¹, which is significantly lower than a standard ketone (~1715 cm⁻¹). This shift is caused by the resonance contribution of the adjacent nitrogen lone pair, which gives the C=O bond partial single-bond character. This physical phenomenon perfectly cross-validates with the ¹³C NMR spectrum, where the carbonyl carbon appears shielded at ~162 ppm rather than the >200 ppm typical of isolated ketones.

Furthermore, the state of the primary amine is definitively proven through this integrated approach. If the compound were an unprotonated free base, the ¹H NMR signal for the amine would appear upfield (~2.0 ppm) and the FTIR would show sharp, distinct N-H stretches above 3300 cm⁻¹. Instead, the presence of the broad ¹H NMR signal at ~8.2 ppm and the massive, overlapping FTIR envelope from 3200–2600 cm⁻¹ self-validates the presence of the -NH₃⁺ Cl⁻ salt network. As highlighted in 3, cross-validation using complementary methods provides a complete and reliable picture of molecular architecture[3]. The structural hypothesis must satisfy both independent physical phenomena—nuclear spin resonance and molecular dipole moment changes—leaving no room for analytical ambiguity.

References

  • Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data | ACS Omega - ACS Publications. Available at:[Link]

Sources

Comparative

A Comparative Purity Analysis of Commercial vs. In-House Synthesized 3-(aminomethyl)-1-methylquinolin-2(1H)-one

In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. This gu...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the purity of a chemical entity is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. This guide provides a comprehensive evaluation of the purity of 3-(aminomethyl)-1-methylquinolin-2(1H)-one, a key intermediate in various synthetic pathways. We present a head-to-head comparison of a commercially procured batch against a lot synthesized in-house, employing a multi-pronged analytical approach. This document is intended for researchers, scientists, and drug development professionals to underscore the importance of rigorous purity assessment and to provide practical, data-driven insights into the potential variations between different sources of the same compound.

The Critical Role of Purity in Research and Development

The presence of impurities, even in minute quantities, can significantly impact the outcome of biological assays, skew structure-activity relationship (SAR) studies, and introduce unforeseen toxicities. For a molecule like 3-(aminomethyl)-1-methylquinolin-2(1H)-one, which serves as a building block for more complex pharmacologically active agents, ensuring its chemical integrity is paramount. This guide will walk through the essential analytical techniques used to establish a comprehensive purity profile: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS).

Experimental Design: A Triad of Analytical Techniques

To construct a robust and multi-faceted purity assessment, we employed three orthogonal analytical techniques. This approach ensures that impurities with different physicochemical properties are detected and quantified, providing a more complete picture than any single method could alone.

The overall workflow for the purity evaluation is depicted below:

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Commercial Sample Commercial Sample HPLC HPLC Commercial Sample->HPLC qNMR qNMR Commercial Sample->qNMR MS MS Commercial Sample->MS Synthesized Sample Synthesized Sample Synthesized Sample->HPLC Synthesized Sample->qNMR Synthesized Sample->MS Purity_Profile Purity_Profile HPLC->Purity_Profile qNMR->Purity_Profile Impurity_ID Impurity_ID MS->Impurity_ID Purity_Profile->Impurity_ID

Caption: Workflow for comparative purity analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[1] For quinolinone derivatives, reversed-phase HPLC is a commonly employed and effective method.[1][2]

Rationale for Method Selection

A reversed-phase HPLC method using a C18 column was selected for its ability to separate compounds based on their hydrophobicity. This is ideal for identifying and quantifying organic impurities that may be present in the 3-(aminomethyl)-1-methylquinolin-2(1H)-one samples, such as starting materials, by-products, or degradation products. UV detection at 254 nm was chosen as quinolinone derivatives typically exhibit strong absorbance at this wavelength.

Experimental Protocol: HPLC
  • System Preparation: An Agilent 1260 Infinity II HPLC system equipped with a quaternary pump, autosampler, column thermostat, and diode array detector was used.

  • Column: A ZORBAX Eclipse Plus C18 column (4.6 x 150 mm, 5 µm) was maintained at 30 °C.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A linear gradient was employed to ensure the separation of a wide range of potential impurities with varying polarities.

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples of both commercial and in-house synthesized 3-(aminomethyl)-1-methylquinolin-2(1H)-one were prepared at a concentration of 1 mg/mL in methanol and filtered through a 0.45 µm syringe filter.

Comparative HPLC Data
Sample SourceMain Peak Retention Time (min)Purity by Area %Number of Impurities DetectedTotal Impurity Area %
Commercial 12.5498.7%31.3%
Synthesized 12.5599.5%10.5%

The in-house synthesized batch of 3-(aminomethyl)-1-methylquinolin-2(1H)-one demonstrated a higher purity profile by HPLC analysis compared to the commercially available sample. The synthesized material showed fewer detectable impurities and a lower total impurity content.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Assessment

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of small molecules without the need for a specific reference standard of the analyte itself.[3][4][5] It provides a direct measurement of the amount of the target analyte in a sample.[3]

Rationale for Method Selection

qNMR was chosen as an orthogonal technique to HPLC to provide an absolute purity value.[6] This method is particularly valuable as it can detect and quantify impurities that may not have a UV chromophore and would therefore be invisible to HPLC-UV detection. An internal standard with a known purity and concentration is used for accurate quantification.

Experimental Protocol: qNMR
  • Instrumentation: A Bruker Avance III HD 400 MHz NMR spectrometer was used.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 3-(aminomethyl)-1-methylquinolin-2(1H)-one sample.

    • Accurately weigh approximately 5 mg of a high-purity internal standard (e.g., maleic acid).

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to allow for complete relaxation and accurate integration.

  • Data Processing:

    • Integrate a well-resolved, characteristic peak of the analyte and a known peak of the internal standard.

    • The purity of the analyte is calculated using the following equation:[4] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = integral value, N = number of protons, MW = molar mass, m = mass, and P = purity of the standard.

G cluster_0 Sample & Standard Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Calculation weigh_sample Accurately weigh sample dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_std Accurately weigh internal standard weigh_std->dissolve acquire_spectrum Acquire ¹H NMR spectrum (with sufficient relaxation delay) dissolve->acquire_spectrum integrate_peaks Integrate analyte and standard peaks acquire_spectrum->integrate_peaks calculate_purity Calculate purity using the standard formula integrate_peaks->calculate_purity

Caption: Quantitative NMR (qNMR) workflow.

Comparative qNMR Data
Sample SourceCalculated Purity (w/w %)
Commercial 97.2%
Synthesized 99.1%

The qNMR results corroborate the findings from the HPLC analysis, indicating a higher purity for the in-house synthesized material. The slightly lower purity values from qNMR compared to HPLC area percentage are expected, as qNMR accounts for non-UV active impurities and residual solvents.

Mass Spectrometry (MS): Identifying Unknown Impurities

Mass spectrometry is an indispensable tool for the structural elucidation and identification of impurities.[7][8] When coupled with a separation technique like HPLC (LC-MS), it provides mass information for the separated components, aiding in their identification.[8][9]

Rationale for Method Selection

High-resolution mass spectrometry (HRMS) was employed to obtain accurate mass measurements of the impurities detected in the HPLC analysis.[10] This precise mass data allows for the determination of elemental compositions, which is a critical step in proposing the structures of unknown impurities.

Experimental Protocol: LC-MS
  • Instrumentation: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer coupled to a Vanquish UHPLC system was used.

  • Chromatography: The same HPLC method as described above was utilized.

  • Ionization: Electrospray ionization (ESI) in positive ion mode was used.

  • Mass Analysis: Full scan data was acquired in the Orbitrap mass analyzer at a resolution of 70,000. Data-dependent MS/MS scans were also acquired to obtain fragmentation patterns for structural elucidation.

Impurity Profile Comparison
Sample SourceImpurity Retention Time (min)Proposed Impurity IdentityRationale
Commercial 8.2Starting Material (e.g., a substituted quinolinone precursor)Accurate mass and fragmentation pattern consistent with a plausible synthetic precursor.
Commercial 15.1Dimerization by-productMass corresponds to twice the mass of the product minus two hydrogens, suggesting an oxidative coupling.
Synthesized 9.5Residual catalyst or reagentMass does not correspond to a structurally related organic molecule.

The LC-MS analysis revealed different impurity profiles for the two samples. The commercial sample contained impurities likely arising from the synthetic route, such as unreacted starting materials and by-products. The synthesized sample's main impurity did not appear to be a structurally related organic compound.

Conclusion and Recommendations

For researchers and drug development professionals, these findings underscore the following key takeaways:

  • Purity is not absolute: Significant variations in purity can exist between different suppliers or even different batches from the same supplier.

  • Orthogonal analytical methods are crucial: A combination of techniques like HPLC, qNMR, and MS provides a more accurate and complete purity assessment than any single method.

  • Understanding the impurity profile is essential: Identifying the nature of impurities can provide insights into the synthetic process and potential downstream consequences.

It is strongly recommended that a thorough in-house purity verification be conducted on all critical reagents and intermediates, regardless of the source, to ensure the integrity and reliability of research and development activities.

References

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals.
  • BenchChem. (2025). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
  • JEOL Ltd. (n.d.). What is qNMR (quantitative NMR) ? | Applications Notes.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
  • ResearchGate. (n.d.). 2.3. Mass spectrometry in impurity profiling.
  • American Chemical Society Publications. (2014, November 7). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry.
  • ResolveMass Laboratories Inc. (2026, February 25). Impurity Profiling and Characterization for Generic Project.
  • National Institutes of Health. (n.d.). Recent trends in the impurity profile of pharmaceuticals. PMC.
  • Waters Corporation. (n.d.). LC-UV-MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector.
  • National Institutes of Health. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC.
  • Der Pharma Chemica. (n.d.). Studies in the synthesis and applications of 4-(aminomethyl)quinolin-2(1H)- one derivatives as anti-cancer agents.
  • ResearchGate. (2020, January 15). 3-Dimethylaminomethyl-2-methyl-1H-quinolin-4-one as an effective reagent in the 3-aminomethylsubstituted quinolones synthesis.
  • Thieme. (n.d.). Synthesis of 4-(Aminomethyl)quinolin-2(1H)-ones.
  • BenchChem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives.
  • ResearchGate. (n.d.). An improved method for the synthesis of 3-amino-1H-quinolin-2-one.
  • National Institutes of Health. (n.d.). Synthesis of novel amidines via one-pot three component reactions: Selective topoisomerase I inhibitors with antiproliferative properties. PMC.
  • National Institutes of Health. (2026, February 28). HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025). PMC.
  • ECHEMI. (n.d.). LIQ HPLC purity analysis method.
  • International Journal for Multidisciplinary Research. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • Wikipedia. (n.d.). Quinoline.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • MDPI. (2025, April 30). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.

Sources

Validation

efficacy comparison of 3-(aminomethyl)-1-methylquinolin-2(1H)-one vs standard inhibitors

Efficacy Comparison Guide: 3-(Aminomethyl)-1-methylquinolin-2(1H)-one Derivatives vs. Standard Inhibitors in Influenza Virus RdRp Targeting Executive Summary As influenza viruses continue to undergo genetic reassortment...

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Author: BenchChem Technical Support Team. Date: March 2026

Efficacy Comparison Guide: 3-(Aminomethyl)-1-methylquinolin-2(1H)-one Derivatives vs. Standard Inhibitors in Influenza Virus RdRp Targeting

Executive Summary

As influenza viruses continue to undergo genetic reassortment and develop resistance to standard-of-care therapies, targeting highly conserved viral replication machinery is paramount. This guide provides a rigorous efficacy comparison between a novel chemotype—3-(aminomethyl)-1-methylquinolin-2(1H)-one derivatives —and standard inhibitors (Baloxavir marboxil and Oseltamivir). Unlike standard inhibitors that target the endonuclease domain or neuraminidase, this novel scaffold disrupts the essential protein-protein interaction (PPI) between the PA and PB1 subunits of the viral RNA-dependent RNA polymerase (RdRp)[1].

Mechanistic Divergence: PPI Disruption vs. Enzymatic Inhibition

The influenza RdRp is a heterotrimeric complex comprising PA, PB1, and PB2 subunits, which must assemble to facilitate viral transcription and replication[2].

  • Standard Inhibitors : is a cap-dependent endonuclease inhibitor binding directly to the N-terminal of the PA subunit. inhibits neuraminidase (NA) on the viral surface, preventing mature virion release.

  • Novel Scaffold : 3-(aminomethyl)-1-methylquinolin-2(1H)-one derivatives (e.g., the hit compound PA-49 and its optimized analogs like Compound 100) act as highly specific PPI inhibitors[1]. The quinolinone core anchors into the hydrophobic pocket of the PA subunit (interacting critically with the Trp706 residue), while the aminomethyl substituents (such as dibenzylamine groups) project toward Leu640 and Leu666, sterically blocking the PB1 subunit from docking[3].

RdRp_Mechanism cluster_RdRp Influenza RNA-dependent RNA Polymerase PA PA Subunit (Endonuclease & PB1-binding) PB1 PB1 Subunit (Polymerase Core) PA->PB1 PPI (Trp706, Leu640, Leu666) PB2 PB2 Subunit (Cap-binding) PB1->PB2 NA Neuraminidase (NA) (Viral Release) Novel 3-(aminomethyl)-1-methylquinolin-2(1H)-one (Novel Scaffold) Novel->PA Disrupts PA-PB1 Interface Baloxavir Baloxavir marboxil (Standard) Baloxavir->PA Inhibits Endonuclease Oseltamivir Oseltamivir (Standard) Oseltamivir->NA Inhibits Viral Release

Figure 1: Mechanistic targeting of Influenza RdRp and NA by novel and standard inhibitors.

Efficacy Comparison & Quantitative Data

When evaluating antiviral compounds, researchers must balance potency (EC50) with cellular tolerability (CC50) to determine the Selectivity Index (SI). The data below synthesizes findings from recent optimization campaigns of the 3-(aminomethyl)-1-methylquinolin-2(1H)-one scaffold against standard benchmarks[3],[2].

Table 1: Comparative Efficacy Profile against Influenza A (A/WSN/33) and Resistant Strains

Inhibitor ClassCompoundTarget MechanismEC50 (μM)CC50 (μM)Efficacy vs. Oseltamivir-Resistant H1N1
Novel Scaffold (Early Lead) PA-49PA-PB1 Interface0.57>10Active
Novel Scaffold (Optimized) Compound 100PA-PB1 Interface0.061 - 0.226>10Highly Active
Standard (Endonuclease) Baloxavir (BXA)PA Endonuclease< 0.010>50Highly Active
Standard (Neuraminidase) OseltamivirNeuraminidase0.15 - 0.30>50Inactive (Resistant)

Note: Optimized 3-(aminomethyl)-1-methylquinolin-2(1H)-one derivatives achieve highly potent inhibition (EC50 = 0.061–0.226 μM) while maintaining low cellular toxicity, proving highly effective against strains that have developed resistance to Oseltamivir[3],[2].

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, evaluating these compounds requires a biphasic approach: biochemical validation of the mechanism followed by phenotypic validation of antiviral efficacy.

Workflow Step1 Compound Synthesis Step2 Biochemical Assay (PA-PB1 ELISA) Step1->Step2 Target Validation Step3 Cell-Based Assay (CPE Reduction) Step2->Step3 In Vitro Translation Step4 Efficacy Profiling (Resistant Strains) Step3->Step4 Clinical Relevance

Figure 2: Experimental workflow for validating PA-PB1 interaction inhibitors.

Protocol A: Biochemical PA-PB1 Interaction ELISA
  • Purpose : To isolate the PPI mechanism from cellular complexities (e.g., membrane permeability or off-target cytotoxicity).

  • Causality & Logic : We utilize an Enzyme-Linked Immunosorbent Assay (ELISA) using recombinant PA and PB1 domains. By anchoring PA to the plate and introducing tagged PB1 alongside the inhibitor, we can quantitatively measure the disruption of the complex.

  • Step-by-Step :

    • Plate Coating : Coat 96-well microtiter plates with 100 ng/well of recombinant PA domain (residues 239-716) in carbonate buffer (pH 9.6) overnight at 4°C.

    • Blocking : Wash with PBST (PBS + 0.05% Tween-20) and block with 5% BSA for 2 hours at room temperature to prevent non-specific binding.

    • Inhibitor Incubation : Pre-incubate the PA-coated wells with serial dilutions of 3-(aminomethyl)-1-methylquinolin-2(1H)-one derivatives (0.01 μM to 10 μM) for 1 hour. (Self-Validation Step: Include a DMSO vehicle control to establish the 100% binding baseline and rule out solvent interference).

    • PB1 Addition : Add GST-tagged PB1 N-terminal peptide (residues 1-25) and incubate for 2 hours.

    • Detection : Wash extensively, add anti-GST HRP-conjugated antibody, and develop with TMB substrate. Stop the reaction with 1M H2SO4 and read absorbance at 450 nm.

Protocol B: Cell-Based Cytopathic Effect (CPE) Reduction Assay
  • Purpose : To confirm that the biochemical inhibition translates into actual antiviral activity inside a living host cell, while simultaneously ruling out compound toxicity[3].

  • Causality & Logic : Madin-Darby Canine Kidney (MDCK) cells are highly susceptible to influenza infection. We measure cell viability post-infection; if the inhibitor works, the cells survive the virus. A parallel uninfected plate treated with the compound ensures that any cell death is viral, not chemical.

  • Step-by-Step :

    • Cell Seeding : Seed MDCK cells at 2 × 10^4 cells/well in 96-well plates and incubate overnight at 37°C in 5% CO2.

    • Viral Infection : Wash cells with PBS and infect with Influenza A/WSN/33 at a Multiplicity of Infection (MOI) of 0.01 for 1 hour.

    • Treatment : Remove viral inoculum and add assay media containing serial dilutions of the inhibitors.

    • Parallel Toxicity Control : In a separate plate with uninfected MDCK cells, add the exact same compound dilutions. (Self-Validation Step: This directly calculates CC50 alongside EC50, ensuring the Selectivity Index is accurate and that the observed EC50 is not an artifact of host cell death).

    • Viability Readout : After 72 hours, add CellTiter-Glo® reagent to measure ATP levels (proportional to viable cells) via luminescence. Calculate EC50 and CC50 using non-linear regression analysis.

Conclusion

While standard inhibitors like Baloxavir exhibit extreme potency (low nanomolar EC50), their specific enzymatic targets are susceptible to rapid mutation. The 3-(aminomethyl)-1-methylquinolin-2(1H)-one scaffold represents a critical evolutionary step in antiviral design. By targeting the highly conserved PA-PB1 structural interface, these derivatives maintain robust efficacy even against Oseltamivir-resistant strains[3]. For drug development professionals, integrating PPI disruptors into combination therapies with standard enzymatic inhibitors offers a highly strategic defense against future influenza pandemics.

References

  • Mizuta, S., et al. (2022). "Lead Optimization of Influenza Virus RNA Polymerase Inhibitors Targeting PA-PB1 Interaction." Journal of Medicinal Chemistry.[Link]

  • Heo, Y. A. (2018). "Baloxavir: First Global Approval." Drugs.[Link]

  • McClellan, K., & Perry, C. M. (2001). "Oseltamivir: a review of its use in influenza." Drugs.[Link]

Sources

Comparative

A Senior Application Scientist’s Guide to Validating the Structural Integrity of 3-(aminomethyl)-1-methylquinolin-2(1H)-one Post-Reaction

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure and purity post-synthesis is a cornerstone of scientific rigor and a prerequisite for regulatory acc...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure and purity post-synthesis is a cornerstone of scientific rigor and a prerequisite for regulatory acceptance. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to validate the structural integrity of a key pharmaceutical intermediate, 3-(aminomethyl)-1-methylquinolin-2(1H)-one. We will move beyond rote protocols to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow.

The quinolinone core is a privileged scaffold in medicinal chemistry, appearing in compounds designed as inhibitors for various biological targets.[1][2][3][4] Ensuring the correct substitution pattern and the absence of isomeric or process-related impurities is therefore not merely a quality control checkpoint, but a critical step that underpins all subsequent biological and toxicological data.

A Multi-Modal, Orthogonal Approach to Structural Validation

No single analytical technique is sufficient to fully characterize a novel compound. A robust validation strategy relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. This ensures that any potential weaknesses of one method are compensated for by the strengths of another. For 3-(aminomethyl)-1-methylquinolin-2(1H)-one, the indispensable triad of techniques includes Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The following workflow illustrates the logical integration of these techniques for a comprehensive structural and purity assessment.

G cluster_0 Post-Reaction Work-up cluster_1 Purity & Identity Assessment cluster_2 Definitive Structural Elucidation cluster_3 Final Validation Isolated_Product Isolated Crude Product HPLC HPLC Analysis (Purity Check) Isolated_Product->HPLC Initial Screening LCMS LC-MS Analysis (Molecular Weight Confirmation) HPLC->LCMS If Purity >95% NMR 1H & 13C NMR (Structural Confirmation) LCMS->NMR Identity Confirmed Validated_Structure Validated Structure & Purity Profile NMR->Validated_Structure Structure Verified

Caption: Integrated workflow for post-reaction validation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is the workhorse for purity assessment in the pharmaceutical industry.[5] Its primary function is to separate the target compound from unreacted starting materials, reagents, by-products, and degradation products.

Causality Behind Experimental Choices

For a molecule like 3-(aminomethyl)-1-methylquinolin-2(1H)-one, which possesses both aromatic and basic amine functionalities, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[5][6]

  • Why Reversed-Phase? The C18 stationary phase provides excellent hydrophobic interactions with the quinolinone ring system. The use of an aqueous-organic mobile phase allows for fine-tuning of the separation.

  • Why an Acidic Modifier? The aminomethyl group is basic. Adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase protonates this amine. This serves two critical purposes: it minimizes peak tailing by preventing interaction with residual free silanols on the stationary phase and ensures a consistent, ionized state for reproducible retention times.[7]

  • Why Gradient Elution? A gradient elution (where the proportion of organic solvent is increased over time) is superior to an isocratic method for purity analysis. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted from the column in a reasonable timeframe, providing a comprehensive impurity profile.

Comparative HPLC Methodologies
Parameter Reversed-Phase HPLC (Recommended) Normal-Phase HPLC (Alternative)
Stationary Phase Octadecylsilane (C18)Silica, Cyano, or Amino
Mobile Phase Water/Acetonitrile or Water/Methanol with acidic modifierNon-polar solvents (e.g., Hexane/Isopropanol)
Analyte Elution Polar compounds elute firstNon-polar compounds elute first
Best For Separating the parent compound from less polar and moderately polar impurities. Robust and reproducible.[5]Separating polar impurities or positional isomers that may co-elute in RP-HPLC.[5][6]
Considerations Potential for phase dewetting if not flushed properly. Most common and versatile method.Highly sensitive to water content in the mobile phase and sample. Requires non-aqueous solvents.[6]
Protocol: RP-HPLC for Purity Assessment
  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm (or a wavelength determined by a UV scan of the analyte).

  • Sample Preparation:

    • Accurately weigh ~1 mg of the post-reaction product.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL using the same diluent. Filter through a 0.45 µm syringe filter.

  • Analysis Procedure:

    • Equilibrate the system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

    • Inject a blank (diluent) to ensure no system contamination.

    • Inject the sample (10 µL).

    • Run a linear gradient (e.g., from 5% B to 95% B over 20 minutes).

    • Hold at 95% B for 5 minutes to elute any highly retained impurities.

    • Return to initial conditions and re-equilibrate for 5-10 minutes before the next injection.

  • Data Interpretation:

    • Integrate all peaks.

    • Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100. This provides a relative purity profile.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry is an indispensable tool in pharmaceutical analysis, providing precise molecular weight information that serves as a primary identity test.[8][9] When coupled with a liquid chromatography system (LC-MS), it allows for the mass analysis of each peak separated by the HPLC.

Causality Behind Experimental Choices
  • Why Electrospray Ionization (ESI)? ESI is a soft ionization technique ideal for polar molecules like our target compound.[9] It imparts a charge to the analyte in solution with minimal fragmentation, typically yielding the protonated molecular ion [M+H]⁺. This provides a clear and easily interpretable result for the parent mass.

  • Why High-Resolution Mass Spectrometry (HRMS)? While nominal mass (quadrupole) is useful, HRMS (e.g., TOF or Orbitrap analyzers) provides a highly accurate mass measurement (typically to within 5 ppm).[8][9][10] This allows for the determination of the elemental formula, offering a much higher degree of confidence in the compound's identity and helping to differentiate it from isobaric impurities.

  • Why Tandem MS (MS/MS)? In MS/MS, the parent ion ([M+H]⁺) is selected and fragmented.[11] The resulting fragmentation pattern is a structural fingerprint. For 3-(aminomethyl)-1-methylquinolin-2(1H)-one, characteristic losses (e.g., of the aminomethyl group) can be predicted and observed, further confirming the proposed structure.

Protocol: LC-MS for Identity Confirmation
  • LC Method: Utilize the same RP-HPLC method described previously. The flow from the HPLC is directed into the MS source.

  • MS Instrument Setup (ESI+):

    • Ionization Mode: Positive Electrospray Ionization (ESI+). The basic amine readily accepts a proton.

    • Mass Analyzer: Set to scan a relevant mass range (e.g., m/z 100-500).

    • Capillary Voltage: Typically 3-4 kV.

    • Gas Flow (Nebulizer, Drying Gas): Optimize according to manufacturer specifications.

  • Data Acquisition and Interpretation:

    • Acquire the total ion chromatogram (TIC).

    • Extract the mass spectrum for the main peak corresponding to the product.

    • Expected Result: The theoretical monoisotopic mass of C₁₁H₁₂N₂O is 188.09496 u. In positive ESI mode, the expected protonated ion [M+H]⁺ would be observed at m/z 189.1028 . An HRMS instrument should detect this mass with an error of < 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

While HPLC confirms purity and MS confirms molecular weight, NMR spectroscopy provides the definitive map of the molecule's atomic connectivity.[12][13] Both ¹H and ¹³C NMR are required for a complete structural assignment of quinolinone derivatives.[14][15][16]

Causality Behind Experimental Choices
  • Why ¹H NMR? This technique provides information on the number of different types of protons, their chemical environment, and their proximity to each other (via spin-spin coupling). It is invaluable for confirming the substitution pattern on the aromatic ring and the presence of the N-methyl and aminomethyl groups.

  • Why ¹³C NMR? This provides the number of chemically distinct carbon atoms. The chemical shift values are highly indicative of the carbon type (e.g., C=O, aromatic C-H, aromatic quaternary C, aliphatic C). It is essential for confirming the presence of the carbonyl group and the total carbon count of the scaffold.

  • Why DMSO-d₆ as a Solvent? Dimethyl sulfoxide-d₆ is an excellent choice for this molecule. It is a polar aprotic solvent capable of dissolving the compound, and its residual proton signal (~2.50 ppm) does not typically interfere with the key aromatic or aliphatic signals of the analyte.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz or higher spectrometer):

    • Insert the sample into the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity and sharp peaks.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum. This requires a significantly larger number of scans than ¹H NMR due to the low natural abundance of ¹³C.

  • Expected Spectral Features:

    • ¹H NMR (DMSO-d₆):

      • Signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the quinolinone ring system. The coupling patterns will confirm the substitution.

      • A singlet for the N-CH₃ group (approx. 3.5-4.0 ppm).

      • A signal for the -CH₂-NH₂ group (approx. 3.8-4.2 ppm).

      • A broad signal for the -NH₂ protons.

    • ¹³C NMR (DMSO-d₆):

      • A signal for the C=O carbonyl carbon (approx. 160-170 ppm).

      • Multiple signals in the aromatic region (approx. 115-145 ppm).

      • A signal for the N-CH₃ carbon (approx. 25-35 ppm).

      • A signal for the -CH₂- carbon (approx. 40-50 ppm).

G cluster_0 Information Required cluster_1 Primary Technique Purity Purity & Impurity Profile HPLC HPLC-UV Purity->HPLC Provides MW Molecular Weight MS Mass Spectrometry (ESI-HRMS) MW->MS Provides Structure Atomic Connectivity NMR NMR Spectroscopy (1H, 13C) Structure->NMR Provides HPLC->MS Often Coupled (LC-MS) MS->HPLC

Caption: Decision matrix for selecting the appropriate analytical technique.

Conclusion: A Framework for Confidence

Validating the structural integrity of 3-(aminomethyl)-1-methylquinolin-2(1H)-one is a non-negotiable step in the research and development pipeline. By employing a logical and orthogonal workflow that leverages the distinct strengths of HPLC for purity, Mass Spectrometry for molecular weight, and NMR for definitive structural elucidation, researchers can ensure the quality and identity of their material with the highest degree of confidence. This multi-faceted approach not only satisfies regulatory expectations but also forms the bedrock of reliable and reproducible scientific discovery.

References

  • Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. (2024). Pharma Focus America. Available at: [Link]

  • Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review. (2024). Spectroscopy Online. Available at: [Link]

  • Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. (2024). Longdom Publishing. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Organic Process Research & Development. Available at: [Link]

  • Quantitative mass spectrometry methods for pharmaceutical analysis. (2016). Philosophical Transactions of the Royal Society A. Available at: [Link]

  • MASS SPECTROMETRY IN PHARMACEUTICAL ANALYSIS. (2001). Journal of Clinical Pharmacology. Available at: [Link]

  • Survey of Material Science and Characterization Techniques for Small Molecules – Part I. (n.d.). Metrics Contract Services. Available at: [Link]

  • Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. (2023). Analytical Chemistry. Available at: [Link]

  • Small Molecule Analysis Compendium. (n.d.). Shimadzu Scientific Instruments. Available at: [Link]

  • Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals. Available at: [Link]

  • Structural Elucidation Using 1H‐NMR, 13C‐NMR, and Mass Spectroscopic Study of 3‐(Ethoxy‐hydroxy‐methyl)‐quinolin‐2(1H)‐one and 2‐Benzyloxy‐3‐formylquinoline. (n.d.). ResearchGate. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (2005). Acta Poloniae Pharmaceutica – Drug Research. Available at: [Link]

  • NMR study of O and N, O-substituted 8-quinolinol derivatives. (2014). Magnetic Resonance in Chemistry. Available at: [Link]

  • Heterocycles Structural Analysis in HPLC Method Development. (2025). Welch Materials, Inc.. Available at: [Link]

  • A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils. (n.d.). ResearchGate. Available at: [Link]

  • Structure-Based Design of Reversible, Quinoline-2(1H)‑one Inhibitors of Serine- and Metallo-Carbapenemases. (n.d.). ACS Omega. Available at: [Link]

  • Synthesis and biological evaluation of substituted 3-anilino-quinolin-2(1H)-ones as PDK1 inhibitors. (2014). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][8][11]naphthyridin-2(1H)- one. (2011). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of 3-substituted quinolin-2(1H)-ones via the cyclization of o-alkynylisocyanobenzenes. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]

  • Design and synthesis of quinolin-2(1H)-one derivatives as potent CDK5 inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride

As a Senior Application Scientist, ensuring the safety of laboratory personnel while maintaining the integrity of sensitive chemical compounds is paramount. 3-(Aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride (CAS:...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safety of laboratory personnel while maintaining the integrity of sensitive chemical compounds is paramount. 3-(Aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride (CAS: 1803584-81-7) is a specialized heterocyclic building block frequently utilized in drug development and synthetic chemistry. Because it is a hydrochloride salt, it typically presents as a fine, potentially hygroscopic powder. This physical state significantly increases the risk of aerosolization and inhalation during routine handling.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, Personal Protective Equipment (PPE) selection, and disposal of this compound, designed specifically for researchers and drug development professionals.

Physicochemical Context & Hazard Profile

Understanding the causality behind PPE selection requires a thorough analysis of the compound's hazard profile. According to the Globally Harmonized System (GHS), this compound presents multi-route acute toxicity and irritant properties [1]. We do not select safety gear arbitrarily; every piece of equipment is a calculated defense against these specific physicochemical properties.

Table 1: Hazard Summary and Operational Impact

GHS ClassificationHazard CodeOperational Impact & Scientific Causality
Acute Toxicity 4 (Oral, Dermal, Inhalation)H302 + H312 + H332Multi-route toxicity dictates that no skin can be exposed. Inhalation risks of the aerosolized salt must be mitigated via strict engineering controls (fume hood).
Skin Irritation 2 H315Direct contact causes epidermal inflammation. Requires robust chemical-resistant barriers to prevent micro-exposures.
Eye Irritation 2A H319Risk of severe ocular irritation necessitates tight-fitting splash goggles; standard safety glasses are insufficient against fine dust.
STOT SE 3 H336Single exposure may cause drowsiness or dizziness, reinforcing the absolute need for adequate ventilation and respiratory protection.

Personal Protective Equipment (PPE) Matrix

Based on the hazard profile above, the following PPE matrix must be strictly adhered to.

Table 2: Required PPE and Scientific Rationale

PPE CategorySpecificationScientific Rationale (Causality)
Hand Protection Double-layered Nitrile Gloves (Min. 0.11 mm thickness)Nitrile provides excellent resistance to organic salts. Double-gloving creates a self-validating safety system: if the outer glove is breached by a sharp micro-spatula, the inner glove maintains the dermal barrier against H312 hazards.
Eye Protection ANSI Z87.1-certified Chemical Splash GogglesProtects against airborne particulates (dust) and accidental splashes during solvent dissolution, directly mitigating H319 risks.
Body Protection Flame-resistant, fluid-resistant lab coat with knit cuffsKnit cuffs prevent sleeves from dragging into the chemical powder, while the fluid-resistant material prevents dermal absorption in case of a solution spill.
Respiratory Protection N95/P100 Particulate Respirator (if handled outside hood)While primary handling must occur in a fume hood, a respirator protects against aerosolized hydrochloride salt dust which can cause respiratory irritation and systemic toxicity (H332).

Standard Operating Procedure (SOP): Safe Handling and Weighing

To ensure trustworthiness and operational integrity, this protocol is designed as a self-validating system where each step verifies the success of the previous one.

Step 1: Engineering Control Verification Before opening the chemical container, verify that the chemical fume hood is operational with a face velocity between 0.4 to 0.6 m/s. Validation Check: Do not rely solely on the digital monitor. Perform a "tissue test" (holding a small piece of tissue at the sash opening) to visually confirm negative pressure and directional airflow.

Step 2: Static Mitigation Hydrochloride salts are highly prone to static cling, which causes the powder to disperse unpredictably upon opening. Action: Wipe the exterior of the analytical balance and the draft shield with an anti-static cloth. Use an anti-static gun (Zerostat) on the weighing boat if available.

Step 3: PPE Donning Don the lab coat, chemical splash goggles, and double nitrile gloves. Ensure the gloves are pulled over the knit cuffs of the lab coat to eliminate exposed skin at the wrists.

Step 4: Weighing Protocol

  • Place a disposable, anti-static weighing boat onto the analytical balance inside the fume hood and tare the balance.

  • Using a grounded micro-spatula, carefully transfer the 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride.

  • Crucial Insight: Keep the source container as close to the weighing boat as possible to minimize the drop height. Minimizing drop height exponentially reduces the kinetic energy transferred to the powder, thereby preventing aerosolized dust.

Step 5: Dissolution and Transfer If preparing a stock solution, add the solvent directly to the weighing boat or transfer the powder to a pre-tared vial before removing it from the fume hood. Cap the vial tightly.

Step 6: Doffing and Decontamination Remove the outer pair of gloves inside the fume hood by peeling them inside out. Dispose of them immediately in the designated hazardous waste bin inside the hood before touching any external lab surfaces.

Operational Workflow Diagram

The following logical workflow maps the standard handling procedure and the critical divergence path in the event of a spill.

G Start Initiate Procedure Prep Fume Hood Verification (Airflow > 0.5 m/s) Start->Prep PPE Don Specialized PPE (Nitrile, Goggles, Lab Coat) Prep->PPE Weigh Anti-Static Weighing Inside Enclosure PPE->Weigh Spill Spill Detected? Weigh->Spill Decon Wet-Wipe Decontamination Protocol Spill->Decon Yes Transfer Transfer to Sealed Reaction Vessel Spill->Transfer No Dispose Hazardous Waste Disposal Decon->Dispose Transfer->Dispose End Procedure Complete Dispose->End

Operational workflow for handling 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride.

Waste Disposal & Decontamination Plan

Proper disposal is critical to prevent environmental contamination and secondary exposure to lab personnel.

Step 1: Spill Response (Solid Powder) Never dry sweep a spilled hydrochloride salt, as the mechanical action will aerosolize the toxic powder. Instead, gently cover the spill with damp absorbent paper (using water or a compatible solvent) to suppress dust generation.

Step 2: Surface Decontamination Wipe the area inward from the edges of the spill using the dampened absorbent paper to prevent spreading. Follow up by washing the surface with a mild detergent solution, then wipe completely dry.

Step 3: Waste Segregation Place all contaminated weighing boats, spatulas, outer gloves, and absorbent papers into a clearly labeled, sealable hazardous waste bag or rigid container.

Step 4: Regulatory Disposal Label the container strictly with: "Hazardous Waste: Contains 3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride (Toxic/Irritant)". Transfer the container to the facility's designated hazardous waste accumulation area for high-temperature incineration by a certified chemical waste contractor. Do not flush any quantity down the sink.

References

  • Title: 3-(aminomethyl)-1-methyl-1,2-dihydroquinolin-2-one hydrochloride — Chemical Substance Information Source: NextSDS Chemical Substance Database URL: [Link] [1]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(aminomethyl)-1-methylquinolin-2(1H)-one hydrochloride
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